Product packaging for 2-Nitropropane(Cat. No.:CAS No. 79-46-9)

2-Nitropropane

Cat. No.: B154153
CAS No.: 79-46-9
M. Wt: 89.09 g/mol
InChI Key: FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The study of nitroalkanes dates back to the late 19th century, with the discovery of the Henry reaction in 1895, a classic carbon-carbon bond-forming reaction involving a nitroalkane and an aldehyde or ketone. wikipedia.org However, the large-scale industrial production of nitroparaffins, including 2-nitropropane, was more significantly established later. The Commercial Solvents Corporation developed an efficient industrial process involving the high-temperature, vapor-phase nitration of propane (B168953) with nitric acid. sciencemadness.orgsciencehistory.org This method produces a mixture of nitromethane (B149229), nitroethane, 1-nitropropane (B105015), and this compound. sciencemadness.org

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry is multifaceted, stemming from its utility as both a solvent and a reactive intermediate. nih.govnih.gov

As a Solvent: this compound is employed as a solvent for a wide array of organic materials, including inks, paints, adhesives, varnishes, and polymers like vinyl and epoxy resins. nih.govnih.govnih.govepa.gov Its properties, such as improving drying time and flow characteristics, make it a valuable component in coatings and printing inks. nih.govepa.gov

As a Chemical Intermediate and Reagent: In the realm of organic synthesis, this compound serves as a precursor for the production of other chemicals. nih.govnih.gov For instance, it is a feedstock for manufacturing 2-amino-2-methyl-1-propanol. nih.gov

A notable application in synthetic organic chemistry is its role in the Hass-Bender oxidation. In this reaction, the sodium salt of this compound acts as an oxidant to convert benzyl (B1604629) halides into benzaldehydes. wikipedia.org The process involves the formation of a nitronate from this compound, which then participates in an Sₙ2 reaction. wikipedia.org

Furthermore, the chemical reactivity of this compound has been a subject of research. Studies have investigated its autoxidation in basic solutions and its genotoxic effects, providing insights into the mechanisms of DNA modification. nih.govacs.org The α-hydrogen atom in this compound is activated by the electron-withdrawing nitro group, making it acidic and facilitating various reactions. nih.gov

Classification within Nitroalkanes

Nitroalkanes are organic compounds containing one or more nitro groups (-NO₂) attached to an alkyl group. doubtnut.com They are classified as primary, secondary, or tertiary based on the nature of the carbon atom to which the nitro group is bonded. doubtnut.combrainkart.comembibe.com

Primary Nitroalkanes: The nitro group is attached to a primary carbon atom (a carbon bonded to only one other carbon atom), with the general formula RCH₂NO₂. doubtnut.comembibe.com

Secondary Nitroalkanes: The nitro group is attached to a secondary carbon atom (a carbon bonded to two other carbon atoms), with the general formula R₂CHNO₂. doubtnut.comembibe.com

Tertiary Nitroalkanes: The nitro group is attached to a tertiary carbon atom (a carbon bonded to three other carbon atoms), with the general formula R₃CNO₂. doubtnut.comembibe.com

This compound, with its nitro group attached to the central carbon atom of the propane chain, is a classic example of a secondary nitroalkane . nih.govchemdad.com This classification is significant as the reactivity of nitroalkanes, such as their behavior in the presence of nitrous acid or in hydrolysis reactions, differs based on whether they are primary, secondary, or tertiary. brainkart.comaskfilo.cominfinitylearn.com For instance, secondary nitroalkanes react with nitrous acid to form pseudonitroles. doubtnut.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₃H₇NO₂
Molar Mass 89.09 g/mol
Appearance Colorless liquid
Odor Mild, fruity
Boiling Point 120.2 °C (248.4 °F)
Melting Point -91.3 °C (-132.3 °F)
Density 0.9821 g/cm³
Solubility in Water 1.7 g/100 mL at 25 °C
Vapor Pressure 13 mmHg at 20 °C
Autoignition Temperature 428 °C (802 °F)
Flash Point 24 °C (75 °F) (open cup)

Sources: nih.govwikipedia.orgnih.govchemicalbook.comnoaa.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Nitropropane
2-Amino-2-methyl-1-propanol
This compound
Benzaldehyde
Benzyl halide
Nitromethane
Nitroethane
Nitrous acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2<br>CH3CHNO2CH3<br>C3H7NO2 B154153 2-Nitropropane CAS No. 79-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3
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InChI Key

FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)[N+](=O)[O-]
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Molecular Formula

C3H7NO2, Array
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DSSTOX Substance ID

DTXSID6020981
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Molecular Weight

89.09 g/mol
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Physical Description

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F
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Flash Point

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c.
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2%
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg
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Impurities

1-Nitropropane
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Color/Form

Colorless liquid

CAS No.

79-46-9
Record name 2-NITROPROPANE
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Melting Point

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F
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Synthesis and Advanced Preparative Methodologies

Industrial Production Pathways

The primary method for manufacturing 2-nitropropane on an industrial scale has traditionally been the nitration of propane (B168953) at high temperatures. However, alternative routes are also employed, driven by the demand for higher selectivity and improved process economics.

The most established industrial method for producing this compound is the high-temperature, vapor-phase nitration of propane. wikipedia.orgchemicalbook.com In this process, propane gas is reacted with nitric acid at temperatures ranging from 350 to 450°C and pressures of 1.0 to 1.2 MPa. google.compatsnap.com This reaction is typically carried out in an adiabatic reactor where nitric acid is sprayed into an excess of propane gas. epa.gov

A significant characteristic of this process is that it does not yield a single product. Instead, it produces a mixture of nitroparaffins due to the thermal cracking of propane and the reaction of these fragments with the nitrating agent. google.com The resulting product stream is a combination of nitromethane (B149229), nitroethane, 1-nitropropane (B105015), and this compound. google.com The relative concentrations of these products are largely fixed, with a typical distribution by weight being approximately 10-30% nitromethane, 10-25% nitroethane, 25% 1-nitropropane, and 40% this compound. google.compatsnap.comepa.gov Subsequent purification and separation steps are required to isolate the this compound from the other nitroalkanes. epa.gov

Product Distribution in Vapor-Phase Nitration of Propane

CompoundTypical Percentage in Product Mixture
This compound 40%
1-Nitropropane 25%
Nitroethane 10-25%
Nitromethane 10-30%

Note: Percentages are approximate and can vary based on specific reaction conditions. google.compatsnap.comepa.gov

Efforts to develop more selective industrial processes have led to alternative synthesis methodologies. One such approach is the high-pressure, mixed vapor-liquid phase nitration of propane. google.com This technique was investigated as a means to preferentially produce this compound over the other nitro compounds typically formed in vapor-phase nitration. google.com This process involves reacting propane with aqueous nitric acid (typically 10-50% concentration) at pressures of at least 1000 psi and temperatures between 215 and 325°C. google.com While promising for its selectivity, this method has faced practical challenges, including issues with reactor corrosion and managing the reaction exotherm. google.com

More recently, a synthesis route starting from acetone (B3395972) has been developed, which can be considered both an alternative industrial pathway and a green chemistry approach. google.comgoogle.com This method involves the reaction of acetone with ammonia (B1221849) and hydrogen peroxide in the presence of a catalyst, such as a titanium-silicon molecular sieve (TS-1). google.comgoogle.com This process is advantageous as it produces high-purity this compound without the co-generation of other nitroparaffins. google.com

Laboratory and Fine Chemical Synthesis

In laboratory settings and for the production of fine chemicals, alternative methods to the high-temperature nitration of propane are often preferred.

The synthesis of this compound can be achieved through the reaction of a 2-halopropane, such as 2-bromopropane (B125204), with a nitrite (B80452) salt. A method has been described where 2-bromopropane reacts with sodium nitrite. lookchem.com The introduction of urea (B33335) as an additive in this reaction has been shown to significantly increase the yield to 85% or higher. lookchem.com This method is noted for its mild reaction conditions and simple work-up, making it suitable for laboratory-scale preparations. lookchem.com

This compound is also known to be formed as a volatile by-product during Leonard's ring-closure hydantoin (B18101) preparation. wikipedia.org This specific synthesis involves the formation of hydantoin structures, and under the reaction conditions, this compound can be generated and subsequently captured. wikipedia.org

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, this has led to the creation of cleaner, more efficient methods that avoid the harsh conditions and mixed-product outcomes of traditional nitration.

A prominent green synthesis route is the one-pot tandem oxidation of acetone. lookchem.com This method uses a TS-1 (titanium silicalite) catalyst to facilitate the reaction between acetone, ammonia (or ammonia water), and hydrogen peroxide. google.comlookchem.combohrium.com The process is typically carried out in a solvent like water or methanol (B129727) at mild temperatures (e.g., 30-100°C) and low pressures (0.1-0.2 MPa). google.com

This approach is considered "green" for several reasons:

High Atom Economy: It efficiently converts the starting materials into the desired product with minimal waste. bohrium.com

Mild Conditions: The reaction avoids the high temperatures and pressures required for propane nitration, reducing energy consumption. patsnap.comgoogle.com

High Selectivity: The process yields this compound with high selectivity, avoiding the complex mixture of nitroalkanes produced in the traditional method. patsnap.combohrium.com

Environmentally Friendlier Reagents: It utilizes hydrogen peroxide as an oxidant, which is considered a green reagent whose by-product is water. google.com

Research has shown that modifying the TS-1 catalyst, for instance by creating a hierarchical pore structure, can further enhance catalytic activity and stability, leading to acetone conversion rates of up to 97.5% and this compound selectivity of 96.8%. bohrium.com This catalytic system represents a significant advancement toward a cleaner and more sustainable industrial production of this compound. lookchem.com

Typical Reaction Conditions for Green Synthesis of this compound

ParameterValue/Range
Reactants Acetone, Ammonia/Ammonia Water, Hydrogen Peroxide
Catalyst TS-1 Titanium Silicalite Molecular Sieve
Solvent Water, Methanol
Temperature 30 - 100 °C
Pressure 0.1 - 0.2 MPa

Data sourced from patent and research literature. google.combohrium.com

Catalytic Methods in this compound Production

The industrial synthesis of this compound has traditionally been dominated by the vapor-phase nitration of propane at high temperatures. However, this method's lack of selectivity has driven research into more refined and efficient catalytic processes. These advanced methodologies aim to improve yield and selectivity for this compound while often operating under milder reaction conditions. Catalytic routes primarily explore two main pathways: the direct catalytic nitration of propane and multi-step syntheses originating from acetone.

The direct, single-step catalytic nitration of propane to this compound presents a significant challenge due to the high stability of propane and the difficulty in selectively functionalizing the secondary carbon atom. The conventional industrial method involves the vapor-phase nitration of propane with nitric acid at high temperatures (approximately 400-450 °C) and pressures. chemicalbook.comsciencemadness.orgnih.gov This process, however, proceeds via a free-radical mechanism rather than a catalytic one, leading to a mixture of nitrated alkanes, including 1-nitropropane, nitromethane, and nitroethane, with this compound typically comprising around 40% of the product mixture. sciencemadness.org

Efforts to enhance selectivity have led to the exploration of mixed vapor-liquid phase nitration at high pressures (at least 1000 psi) and temperatures ranging from 215 to 325 °C. google.com While this process can achieve higher selectivity for this compound, it operates under demanding conditions. google.com The development of highly selective, true catalytic systems for the direct nitration of propane under milder conditions remains an area of ongoing research.

A more developed and versatile catalytic approach to this compound synthesis involves multi-step processes starting from acetone. These methods offer greater control and higher selectivity. One prominent route is the ammoximation of acetone to produce acetone oxime, which is then subsequently oxidized to this compound.

The ammoximation of acetone is effectively catalyzed by titanium silicalite-1 (TS-1), a zeolite-type molecular sieve. bohrium.comresearchgate.net This reaction is typically carried out in the presence of ammonia and hydrogen peroxide. bohrium.comresearchgate.net The TS-1 catalyst facilitates the in-situ formation of hydroxylamine (B1172632), which then reacts with acetone to yield acetone oxime. cardiff.ac.uk This process can achieve high conversion of acetone and high selectivity towards acetone oxime. bohrium.comresearchgate.net

Following its synthesis, acetone oxime can be oxidized to this compound. A notable catalytic system for this conversion employs a V-ZSM-5 catalyst in the presence of hydrogen peroxide, achieving a high yield of this compound. chemicalbook.com

Alternatively, a one-pot synthesis from acetone to this compound has been developed, also utilizing a TS-1 catalyst. This process involves the simultaneous reaction of acetone, ammonia, and hydrogen peroxide, leading directly to the formation of this compound. researchgate.net

The following tables summarize key research findings for these catalytic methods.

Interactive Data Table: Catalytic Production of Acetone Oxime from Acetone

CatalystReactantsSolventTemperature (°C)Acetone Conversion (%)Acetone Oxime Selectivity (%)Reference
TS-1Acetone, Ammonia, Hydrogen PeroxideNot Specified8099.0394.02 bohrium.com

Interactive Data Table: Catalytic Oxidation of Acetone Oxime to this compound

CatalystReactantsSolventTemperature (°C)Pressure (MPa)This compound Yield (%)Reference
V-ZSM-5Acetone Oxime, Hydrogen Peroxide, Sodium CarbonateMethanol600.0196.5 chemicalbook.com

Interactive Data Table: One-Pot Catalytic Synthesis of this compound from Acetone

CatalystReactantsSolventTemperature (°C)Acetone Conversion (%)This compound Selectivity (%)Reference
TS-1Acetone, Ammonia, Hydrogen PeroxideWater709958 researchgate.net

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways

The chemical behavior of 2-nitropropane is significantly influenced by the electron-withdrawing nature of the nitro group and the acidity of the alpha-protons.

Nucleophilic Substitution Reactions

The presence of the nitro group facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. This compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. solubilityofthings.com Specifically, the anion derived from this compound, known as the nitronate, can act as a nucleophile. researchgate.net

One notable pathway is the SRN1 (substitution radical nucleophilic unimolecular) mechanism, which involves radical anions. inflibnet.ac.in This reaction type was discovered when an anomaly was observed in the alkylation of aliphatic nitro compounds by alkyl halides. inflibnet.ac.in For instance, the reaction of this compound with 4-nitrobenzyl chloride primarily yielded a C-alkylated product via an SRN1 mechanism involving radical anions. inflibnet.ac.in The SRN1 mechanism can proceed via a chain or non-chain process, initiated by single electron transfer to the nitro compound, producing a radical anion that subsequently loses a leaving group. inflibnet.ac.in

The anion of this compound has been shown to undergo SRN1 reactions with compounds like 2-bromo-2-nitropropane (B1585095) and 2-chloro-2-nitropropane (B1596036), as well as oxidative additions with certain diazole anions. psu.edursc.org Direct SN2 substitution, where a nitrite (B80452) ion is eliminated, is also sometimes observed. researchgate.net

Reactivity of the Nitro Group

The nitro group in this compound allows for a variety of chemical reactions. solubilityofthings.com The nitro group is strongly electron-withdrawing, which contributes to the acidity of the alpha-hydrogens. wikipedia.org The pKa of this compound in dimethyl sulfoxide (B87167) (DMSO) is around 16.9, suggesting it can be deprotonated in aqueous solution to form the nitronate anion. wikipedia.org

The nitronate form of this compound is more mutagenic in certain bacterial strains than the neutral compound, suggesting its role as an intermediate in biological activity. nih.gov The nitronate anion exhibits a dual nature, possessing both nucleophilic and electrophilic properties, which contributes to its versatile reactivity, including participation in 1,3-dipolar cycloadditions. researchgate.net

Reactions involving the nitro group can lead to the formation of various products. For example, mild reduction of this compound yields isopropylhydroxylamine, while strong reduction produces isopropylamine. inchem.org Auto-oxidation catalyzed by cuprous chloride yields 2-hydroperoxy-2-nitropropane. inchem.org Under acidic conditions, aqueous hydrolysis of 2-NP can lead to the formation of a hydroxamic acid and ultimately carboxylic acids and hydroxylammonium salts. inchem.org The nitro group can also be a precursor to amino and carbonyl groups through reduction and Nef-type reactions, respectively. researchgate.net

Nitrosation Reactions

This compound reacts with nitrous acid, a key reaction that has been studied in detail, particularly concerning its kinetics and mechanism, as well as the influence of catalysts.

Kinetics and Mechanism with Nitrous Acid

The nitrosation of this compound typically involves its nitronic acid tautomer, which exists in equilibrium with the nitro form, especially in physiological media as the nitronate anion. nih.gov The kinetics of the nitrosation of the nitronic acid derived from this compound in aqueous perchloric acid using nitrous acid show a first-order dependence on the concentration of the nitronic acid and a curved dependence on acidity. researchgate.netrsc.orgrsc.org

The mechanism is explained by an initial nitrosation occurring at an oxygen atom of the nitronic acid, either by H₂NO₂⁺ or NO⁺, followed by the release of a proton. researchgate.netrsc.orgrsc.org This reversible step forms an O-nitroso intermediate. researchgate.netrsc.orgrsc.org The O-nitroso intermediate then undergoes an internal O- to C-nitroso group rearrangement to yield the nitroso nitro product, which is a pseudonitrole in the case of secondary nitro compounds like this compound. researchgate.netrsc.orgrsc.org

Neither the first nor the second step is fully rate-limiting under the conditions studied, but the first step is likely close to the diffusion-controlled limit. researchgate.netrsc.orgrsc.org A slower, further reaction can also occur, which is first-order in both [H⁺] and [nitronic acid] and is not catalyzed by chloride or bromide ions. rsc.orgrsc.org This slower reaction, which also occurs without added nitrous acid, is attributed to the slow hydrolysis of the protonated form of the nitronic acid, releasing nitrous acid that then reacts with the remaining nitronic acid. rsc.orgrsc.org

Catalysis by Halide and Thiocyanate (B1210189) Ions

The nitrosation reactions of nitronic acids, including that derived from this compound, are strongly catalyzed by halide ions (Cl⁻, Br⁻) and thiocyanate ions (SCN⁻). researchgate.netrsc.orgrsc.org The measured rate constants show a curved dependence on the concentrations of chloride and bromide ions, suggesting that the intermediates are formed reversibly. researchgate.netrsc.orgrsc.org

In the presence of these catalysts, the reaction becomes first-order in [H⁺], and nitrosation occurs at the carbon atom of the nitronic acid via the formation of nitrosyl halides (ClNO, BrNO) and nitrosyl thiocyanate (ONSCN). researchgate.netrsc.orgrsc.org Thiocyanate ion is a particularly effective catalyst for nitrosamine (B1359907) formation from amines and can also catalyze nitrosation reactions of nitroalkanes. nih.govrsc.orgescholarship.org The catalytic efficiency order can vary depending on the reaction medium and substrate. rsc.orgpsu.edu

Data on the catalytic effects of halide and thiocyanate ions in nitrosation reactions of different substrates highlight their role in facilitating the transfer of the nitroso group. While specific kinetic data tables for this compound catalysis were not extensively detailed in the snippets, the general principle of catalysis by these ions through the formation of reactive nitrosating agents like XNO is well-established for nitronic acids. researchgate.netrsc.orgrsc.orgresearchgate.net

Formation of Pseudonitroles and Nitrolic Acids

The reaction of secondary nitro compounds like this compound with nitrous acid leads to the formation of pseudonitroles. researchgate.netrsc.orgrsc.orggoogle.comgoogle.com Pseudonitroles are nitroso nitro products. rsc.org For this compound, the product is propyl pseudonitrole. google.comgoogle.com Pseudonitroles are typically colorless in crystalline form but exhibit a blue color when melted or in solution. inchem.org

The formation of pseudonitroles from secondary nitroparaffins by reaction with nitrous acid has been known for a long time. google.comgoogle.com An improved method for their preparation involves contacting this compound with an aqueous alkali (such as sodium hydroxide) and then acidifying the resulting mixture with a mineral acid other than nitrous acid at a low temperature. google.comgoogle.com The rate of addition of the acid during acidification is important for maximizing yields. google.com

Primary nitro compounds, in contrast, react with nitrous acid to form nitrolic acids after tautomerization of the initial O-nitroso intermediate. rsc.orgrsc.org Nitrolic acids are nitro oxime products. rsc.org

The distinction in products (pseudonitroles from secondary nitroalkanes and nitrolic acids from primary nitroalkanes) arises from the structure of the respective nitronic acids and the subsequent rearrangement of the O-nitroso intermediate. rsc.orgrsc.org

Oxidation and Reduction Chemistry

The oxidation of this compound can proceed through different mechanisms, leading to various products. These reactions are often catalyzed by metals or enzymes and can involve reactive oxygen species.

Copper-Catalyzed Oxygenation

Copper can catalyze the oxygenation of this compound. Studies have investigated the use of metallic copper and copper complexes, such as [Cu(NO₂)₂(tmeda)], for this reaction. The catalytic oxygenation of this compound in the presence of copper and N,N,N',N'-tetramethylethylenediamine (tmeda) has been shown to produce acetone (B3395972) and nitrous acid. academie-sciences.fr The reaction kinetics measured in dimethylformamide (DMF) at elevated temperatures (363.16–373.16 K) indicate a rate equation with first-order dependence on copper and dioxygen, and second-order dependence on this compound. academie-sciences.fr

A proposed mechanism suggests the initial formation of a copper(I) nitronate complex, [Cu(NP)₂(tmeda)], from copper powder, this compound, tmeda, and dioxygen. academie-sciences.fracademie-sciences.fr This complex then reacts further with dioxygen to form a more stable nitrito species. academie-sciences.fr The solvent significantly influences the selectivity and efficiency of the copper-catalyzed oxidation. More coordinating solvents and donor N-ligands can accelerate the reaction. academie-sciences.fr For instance, stoichiometric oxygenation of this compound in DMF with copper and N-ligands results in acetone and a copper(II) complex. academie-sciences.fr

The oxygenation of a copper(I) aci-2-nitropropanate complex with triplet dioxygen has also been shown to yield acetone and a copper(I) nitrito complex, offering a mild method for converting a nitro compound to a ketone. capes.gov.br

Enzymatic Oxidation: this compound Dioxygenase

This compound dioxygenase (2-NPD) (EC 1.13.11.32) is an enzyme that catalyzes the oxidative denitrification of nitroalkanes, including this compound, to their corresponding carbonyl compounds and nitrite. wikipedia.orgnih.gov This enzyme is classified as an oxidoreductase. wikipedia.org It has been isolated from various microorganisms, such as Neurospora crassa and Williopsis mrakii (formerly Hansenula mrakii). wikipedia.orgrcsb.org

The enzymatic oxidation by this compound dioxygenase follows an oxidase-like catalytic mechanism. academie-sciences.frrcsb.org The stoichiometry of the reaction with this compound is 2 this compound + O₂ → 2 acetone + 2 HNO₂. nih.gov The enzyme from N. crassa is a flavin-dependent enzyme containing flavin mononucleotide (FMN), while the enzyme from H. mrakii contains flavin adenine (B156593) dinucleotide (FAD). academie-sciences.frnih.gov

Catalytic turnover of this compound dioxygenase can occur through both oxidative and nonoxidative pathways, particularly with substrates like nitroethane. nih.govacs.org The enzyme catalyzes the deprotonation of the nitroalkane substrate to form an enzyme-bound nitronate intermediate. academie-sciences.fracs.org This nitronate intermediate can then either be released from the active site (nonoxidative pathway) or undergo oxidative denitrification to yield the corresponding carbonyl compound and nitrite (oxidative pathway). acs.orgnih.gov

Studies on the enzyme from Neurospora crassa using nitroethane as a substrate have investigated the branching of this enzyme-ethylnitronate intermediate. nih.gov The pH dependence of kinetic isotope effects suggests the involvement of a group with a pKₐ of 8.1 ± 0.1 that must be unprotonated for nitronate formation, which mutagenesis studies indicate is Histidine 196. acs.orgnih.gov Deprotonation of Histidine 196 provides electrostatic interactions that help keep the nitronate bound in the active site for oxidation. nih.gov

This compound dioxygenase is a flavin-dependent enzyme, utilizing FMN or FAD as a prosthetic group. academie-sciences.frwikipedia.org The flavin cofactor plays a crucial role in the catalytic mechanism. The enzymatic oxidation involves flavin-mediated oxidation of the substrate. academie-sciences.fr A notable feature of 2-NPD is the involvement of an anionic flavin semiquinone intermediate during catalysis. rcsb.orgacs.org This represents a relatively unique instance among flavin-dependent enzymes where an anionic flavin semiquinone has been experimentally observed in the catalytic pathway. rcsb.org

The flavin cofactor is thought to participate in the formation of a this compound radical and a superoxide (B77818) anion radical. nih.gov A single electron transfer from the substrate to the N5-position of the flavin isoalloxazine ring generates an enzyme-bound substrate radical and an anionic flavin semiquinone. researchgate.net

Peroxidase-Mediated Oxidation

Peroxidases, such as horseradish peroxidase, can also catalyze the oxidation of this compound. nih.govresearchgate.net This reaction is influenced by the presence of hydrogen peroxide. nih.govresearchgate.net Incubation of aqueous solutions of this compound in air can slowly generate hydrogen peroxide, which can then be utilized by peroxidase to catalyze further oxidation. nih.govportlandpress.com

The pH optimum for the horseradish peroxidase-catalyzed oxidation of this compound is around 4.5, with a Km for this compound of 16 mM. nih.govresearchgate.net While horseradish peroxidase effectively oxidizes this compound, other nitroalkanes or nitro-aromatics are not significantly oxidized by this enzyme. nih.govresearchgate.net The reaction rate is increased by the presence of hydrogen peroxide or 2,4-dichlorophenol, while catalase completely inhibits the reaction. nih.govresearchgate.net

The mechanism of peroxidase-mediated oxidation of this compound involves the participation of hydrogen peroxide and superoxide. nih.govnih.gov It is suggested that the peroxidase utilizes traces of hydrogen peroxide to catalyze the oxidation of this compound into a radical species. nih.govresearchgate.net This radical species can then reduce molecular oxygen to the superoxide ion (O₂⁻•). nih.govresearchgate.net

The superoxide ion, or the hydroxyl radical (OH•) derived from it, appears to react further with this compound, generating more radicals and hydrogen peroxide, thus propagating the oxidation chain. nih.govresearchgate.net Superoxide dismutase or mannitol, a hydroxyl radical scavenger, partially inhibits the reaction. nih.govresearchgate.net Aniline and guaiacol (B22219) also act as powerful inhibitors, likely due to competing for hydrogen peroxide. nih.govresearchgate.net

Table 1: Kinetic Parameters for Horseradish Peroxidase-Catalyzed Oxidation of this compound

ParameterValueConditionSource
pH Optimum4.5Aqueous solution nih.govresearchgate.net
Km (2-NP)16 mMAqueous solution nih.govresearchgate.net

Table 2: Cofactors of this compound Dioxygenase

CofactorSource Organism
FMNNeurospora crassa
FADWilliopsis mrakii
IronGeneral (iron-containing enzyme) academie-sciences.fr

Table 3: Inhibitors of Horseradish Peroxidase-Catalyzed Oxidation of this compound

InhibitorEffectProposed MechanismSource
CatalaseCompleteDecomposes H₂O₂ nih.govresearchgate.net
Superoxide DismutasePartialScavenges O₂⁻• nih.govresearchgate.net
MannitolPartialScavenges OH• nih.govresearchgate.net
AnilinePowerfulCompetes for H₂O₂ nih.govresearchgate.net
GuaiacolPowerfulCompetes for H₂O₂ nih.govresearchgate.net

Decomposition Pathways

The decomposition of this compound can occur through various pathways, including thermal decomposition and photodissociation. These processes lead to the formation of different products depending on the energy input and reaction conditions.

Thermal Decomposition Kinetics

The thermal decomposition of this compound has been investigated across a range of temperatures. Studies using techniques like shock tubes have provided insights into the kinetics of this process. The unimolecular rate constant for the decomposition of this compound at high pressures has been determined. For instance, research conducted in a shock tube over the temperature range of 970–1150 K under high dilution in argon indicated a unimolecular rate constant at the high-pressure limit of k∞ = 10¹⁴.⁵⁵±⁰. ¹³ exp{(−54.2 ± 3.8 kcal/mol)/RT} s⁻¹. researchgate.net The decomposition primarily proceeds through C-N bond fission, although other pathways, such as the elimination of HONO, also contribute. researchgate.net

The major products observed during the pyrolysis of this compound include NO, CH₃CHCH₂, CO, CH₃CHO, C₂H₄, and (CH₃)₂CO. researchgate.net A complex reaction mechanism involving numerous elementary steps has been proposed to account for the observed product distributions and kinetics. researchgate.net

Temperature Range (K)Pressure (atm)TechniqueHigh-Pressure Limit Rate Constant (s⁻¹)Primary Pathway
970–11504.5–6Shock tube10¹⁴.⁵⁵±⁰. ¹³ exp{(−54.2 ± 3.8 kcal/mol)/RT}C-N bond fission researchgate.net

Molecular Elimination Mechanisms

Computational studies have explored the potential energy surface and transition states involved in the decomposition of this compound. The concerted molecular elimination (CME) of HONO has been identified as a significant decomposition channel for nitroalkanes, including this compound. rsc.orgresearchgate.netpsu.edu Theoretical calculations suggest that the CME of HONO in this compound proceeds through a relatively high barrier, with a calculated activation energy of 39.2 kcal mol⁻¹. rsc.orgresearchgate.net This value is in agreement with predictions based on experimental data. rsc.orgresearchgate.net

While CME is a favorable pathway, other mechanisms, such as nitro-nitrite isomerization and rupture of the C-NO₂ bond, also play roles, particularly at higher temperatures. researchgate.netpsu.edu At lower temperatures, cage effects can influence the recombination of radicals formed from bond scission events. psu.edu

Photodissociation Dynamics

The photodissociation of this compound upon UV irradiation has been investigated to understand the dynamics of bond cleavage and energy partitioning in the resulting fragments. Photoexcitation at wavelengths such as 193 nm and 248 nm leads to the generation of various products, including OH, Br (in the case of 2-bromo-2-nitropropane), and NO₂. nih.govnih.gov

Studies employing techniques like laser-induced fluorescence spectroscopy have been used to probe the internal state distributions (vibration, rotation, spin-orbit, and Λ-doubling components) and translational energies of the nascent fragments. nih.govnih.gov

OH Formation Pathways

The formation of hydroxyl radicals (OH) is an important channel in the photodissociation of this compound. Research indicates that the mechanism of OH formation in this compound, unlike nitromethane (B149229), primarily involves the dissociation of HONO, which is formed as a primary product of concerted molecular elimination. nih.govacs.orgaip.org This suggests an intramolecular rearrangement involving hydrogen transfer to the nitro group prior to or concerted with the elimination of HONO. aip.org

The OH fragments produced from the photodissociation of this compound are typically found to be translationally and rotationally excited. nih.govnih.gov For example, upon excitation at 193 nm, OH fragments from this compound were found to have an average translational energy of 25.0 ± 2.5 kcal mol⁻¹. nih.govacs.org At 248 nm excitation, the average translational energy was measured as 21.2 ± 7.2 kcal mol⁻¹. nih.govacs.org The vibrational state distribution of OH can vary with excitation wavelength; OH is produced vibrationally cold at 248 nm but with some vibrational excitation at 193 nm. nih.govaip.org

Excitation Wavelength (nm)Average Translational Energy of OH (kcal mol⁻¹)Rotational Temperature of OH(v''=0) (K)Vibrational Excitation
19325.0 ± 2.5 nih.govacs.org925 ± 100 nih.govYes (v''=1 observed) nih.govaip.org
24821.2 ± 7.2 nih.govacs.org550 ± 50 nih.govaip.orgNo (mostly v''=0) nih.govaip.org

Reactions with Bases: Nitronate Formation

This compound is an acidic compound due to the presence of the alpha-hydrogen atom adjacent to the electron-withdrawing nitro group. In the presence of a base, this compound can undergo deprotonation to form its conjugate base, the nitronate anion (also referred to as the "aci" form or propane-2-nitronate). iarc.frwho.int This tautomerization between the neutral nitro form and the anionic nitronate form is an important aspect of its reactivity. iarc.frwho.int

The nitronate anion is resonance-stabilized, with the negative charge delocalized over the carbon atom and the oxygen atoms of the nitro group. who.intpsu.edu The formation of the nitronate is an equilibrium process, and the position of the equilibrium is pH-dependent. who.intnih.gov The pKa of this compound has been measured, with a value of 7.63 reported for the tautomerization to propane-2-nitronate in water. nih.gov

The nitronate anion is significantly more reactive than the neutral nitroalkane in many reactions, acting as a nucleophile or a 1,3-dipole. iarc.frresearchgate.netresearchgate.net

Kinetics with Hydroxide (B78521) Ion

The reaction of this compound with hydroxide ion in water involves the deprotonation to form the nitronate anion. Kinetic studies of this reaction have revealed a complex mechanism involving kinetically significant intermediates. psu.edursc.orgscispace.comresearchgate.net Conventional kinetic analysis has shown that the reactions of simple nitroalkanes, including this compound, with hydroxide ion are not simple first-order processes and exhibit deviations from first-order kinetics that increase with the extent of the reaction. psu.edursc.orgscispace.com

The apparent deuterium (B1214612) kinetic isotope effects for proton/deuteron transfer in the reaction of this compound with hydroxide ion have also been investigated. psu.educdnsciencepub.com These studies provide insights into the transition state structure and the role of proton transfer in the rate-determining step. The kinetic isotope effect for the reaction with hydroxide ion has been reported as kH/kD = 1.09 ± 0.01 for complete deuteration of both methyl groups. cdnsciencepub.com This value, along with the equilibrium isotope effect, suggests that hyperconjugation plays a role in the ionization of nitroalkanes. cdnsciencepub.com

It has been proposed that the reaction proceeds through the formation of preassociation complexes that are then transformed into more intimate reactant complexes, which can lead to products via different pathways. psu.edursc.org The complexity of the kinetics suggests that a single transition state model may not be sufficient to fully describe the reaction mechanism. scispace.com

Complex Reaction Mechanisms and Intermediates

The reactions involving this compound can proceed through complex mechanisms involving various intermediates. The acidity of the α-hydrogens allows this compound to exist in equilibrium with its aci-tautomer (nitronic acid) and the corresponding nitronate anion, particularly in the presence of a base. nowgonggirlscollege.co.ininchem.org

One notable complex reaction involving nitroalkanes, including this compound, is the Nef reaction. This reaction involves the acid hydrolysis of a nitronate salt to yield a carbonyl compound (aldehyde or ketone) and nitrous oxide. organic-chemistry.orgwikipedia.org The mechanism of the Nef reaction involves the protonation of the nitronate salt to form the nitronic acid, followed by further protonation to an iminium ion. wikipedia.org This intermediate is then attacked by water, leading to the formation of a 1-nitroso-alkanol, which is believed to be responsible for the characteristic blue color observed in some Nef reactions. wikipedia.org This intermediate subsequently rearranges to form the carbonyl compound and hyponitrous acid, which decomposes to nitrous oxide. wikipedia.org Computational studies have investigated electrophilic species generated from nitroalkanes under acidic conditions, identifying intermediates such as N,N-bis(hydroxy)iminium and N-oxoiminium cations, which can act as strong electrophiles. acs.org

Studies on the reactions of nitroalkanes, including this compound, with hydroxide ions in water have revealed complex kinetics involving kinetically significant intermediates. rsc.org The deviations from first-order kinetics were observed to increase with the extent of the reaction and in the order of nitromethane < nitroethane < this compound. rsc.org

Enzymatic oxidation of nitroalkanes, such as by nitroalkane oxidase (NAO), also involves complex mechanisms and intermediates. NAO catalyzes the oxidation of neutral nitroalkanes to the corresponding aldehyde or ketone and nitrite. nih.gov Crystal structures of enzyme complexes with bound substrates and a trapped substrate-flavin adduct have provided insights into the reaction cycle, supporting the proposed mechanism which involves the attack of the substrate anion on the flavin. nih.govnih.gov

Another reaction where intermediates play a crucial role is the nitrosation of secondary nitroalkanes like this compound. This reaction with nitrous acid forms a pseudonitrole. nowgonggirlscollege.co.ininchem.org The kinetics of this reaction suggest a mechanism where nitrosation initially occurs at an oxygen atom of the nitronic acid, forming a reversible O-nitroso intermediate which then undergoes an internal rearrangement to the C-nitroso product (pseudonitrole). rsc.org

Derivatization Reactions for Synthesis of Complex Molecules

The ability of this compound to form the nucleophilic nitronate ion makes it a valuable building block for the synthesis of more complex molecules through various derivatization reactions. advancionsciences.comfrontiersin.org

Addition Reactions with Formaldehyde (B43269)

A key derivatization reaction for this compound is its addition reaction with aldehydes or ketones, particularly formaldehyde, in the presence of a base. This reaction is known as the Henry reaction, or nitroaldol reaction, and it results in the formation of β-nitro alcohols. wikipedia.org The mechanism involves the deprotonation of this compound to form the nitronate ion, which then attacks the carbonyl carbon of formaldehyde. wikipedia.org The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol. wikipedia.org

The Henry reaction is reversible, and β-nitro alcohols can undergo a retro-nitroaldol (reverse Henry) reaction under basic conditions to regenerate the nitroalkane and the carbonyl compound. nih.gov This retro-Henry reaction of this compound can release formaldehyde. nih.gov Subsequent reaction of the released formaldehyde with the starting this compound can lead to the formation of a nitro-diol, such as 2-methyl-2-nitropropane-1,3-diol (MNPD). nih.gov

The Henry reaction products, β-nitro alcohols, are synthetically useful intermediates that can be further transformed into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols, through dehydration, oxidation, or reduction, respectively. wikipedia.org

The Mannich reaction is another important carbon-carbon bond forming reaction involving nitroalkanes, formaldehyde, and an amine. inchem.orgadvancionsciences.comcore.ac.uk Secondary nitroalkanes like this compound can participate in the nitro-Mannich reaction (aza-Henry reaction) with imines (often generated in situ from formaldehyde and amines) to form β-nitroamines. core.ac.ukwikipedia.org Early studies showed that the reaction of this compound with formaldehyde and primary alkylamines or ammonia (B1221849) could yield dinitroamines, although yields with ammonia were reported to be low. core.ac.uk

Formation of Pharmaceuticals and Agrochemicals

Nitroalkanes, including this compound, are valuable intermediates and building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. ontosight.aiadvancionsciences.comfrontiersin.orgontosight.aiverypharm.combjrisuntech.comcphi-online.comresearchgate.net Their versatility stems from the diverse reactivity of the nitro group and the ability to transform it into other functional groups. frontiersin.orgnih.gov

The Henry reaction and Michael addition reactions, in which nitroalkanes act as nucleophiles, are fundamental carbon-carbon bond forming reactions used in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. advancionsciences.comfrontiersin.orgadvancionsciences.com For instance, the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds or the addition of aldehydes/ketones to conjugated nitroalkenes can yield γ-nitrocarbonyl compounds, which are useful precursors. frontiersin.org

The nitro group in this compound can be readily reduced to an amine functionality, providing a route to synthesize amines and their derivatives, which are common in pharmaceutical structures. nih.gov Reductive amination of carbonyl compounds with nitro compounds is a strategy used for the synthesis of primary amines and can be applied in the synthesis of pharmacologically active ingredients. frontiersin.org

Specific pharmaceuticals whose synthesis can involve nitroalkane chemistry include ranitidine, methyl DOPA, ethambutol, and pamabrom. advancionsciences.com this compound has been mentioned as a feedstock in the synthesis of pharmaceuticals such as phentermine, chlorphentermine, and teclozan. wikipedia.org Nitroalkane derivatives, such as amino alcohols derived from basic nitroalkanes, are also used in the synthesis of active pharmaceutical ingredients and salts like Fosfomycin, Ketorolac, Lodoxamide, and Pamabrom. advancionsciences.com

In addition to their role as building blocks, nitroalkanes can also be used as solvents in some synthetic procedures, such as Friedel-Crafts reactions, where they can moderate reactivity and minimize side reactions. advancionsciences.comadvancionsciences.com

The use of nitroalkanes as precursors in the synthesis of agrochemicals is also significant. ontosight.aiontosight.aiverypharm.combjrisuntech.comresearchgate.net The ability to form new carbon-carbon bonds and the potential for further functional group transformations make this compound and other nitroalkanes useful starting materials for the development of various crop protection agents and other agricultural chemicals.

While detailed synthetic routes for specific pharmaceuticals and agrochemicals starting directly from this compound in every case are extensive and beyond the scope of this summary, the principles of nitroalkane reactivity, particularly the formation of nitronate ions and their participation in reactions like the Henry and Michael reactions, underpin their utility in these fields.

Here is a data table summarizing some key reactions and intermediates discussed:

Reaction TypeKey ReactantsIntermediate(s) InvolvedProduct ClassRelevant Section(s)
Henry ReactionThis compound, Aldehyde/KetoneNitronate ion, β-nitro alkoxideβ-Nitro alcohol3.6.1
Nef ReactionNitronate saltNitronic acid, Iminium ion, 1-nitroso-alkanolCarbonyl compound, N₂O3.5.2
NitrosationThis compound, Nitrous acidNitronic acid, O-nitroso intermediatePseudonitrole3.5.2
Nitro-Mannich ReactionNitroalkane, ImineNitronate ionβ-Nitroamine3.6.1
Enzymatic Oxidation (e.g., NAO)NitroalkaneSubstrate-flavin adduct, SuperoxideCarbonyl compound, Nitrite3.5.2

This table provides a simplified overview and does not encompass all possible reactions or intermediates.

Advanced Spectroscopic and Computational Analysis

Molecular Structure and Conformation Studies

Understanding the three-dimensional arrangement of atoms and the flexibility of the molecule is essential for predicting its properties and reactivity.

Gas electron diffraction (GED) is a technique used to determine the structure of molecules in the gas phase, free from intermolecular forces. wikipedia.org Studies utilizing electron diffraction have been performed on 2-nitropropane to determine its equilibrium structural parameters. The analysis of electron diffraction data often incorporates results from quantum chemical calculations and spectroscopic data to provide a comprehensive structural description, particularly for molecules exhibiting large-amplitude motions like internal rotation. researchgate.netacs.orgresearchgate.net

Electron diffraction studies on this compound have been analyzed using models that account for large-amplitude motions and anharmonicity of vibrations in rigid fragments. researchgate.net Equilibrium structural parameters for the orthogonal configuration with Cs symmetry have been determined, including bond lengths and valence angles. researchgate.net These experimental parameters are often compared with results from high-level quantum chemical calculations to validate the structural models. researchgate.net

The internal rotation of the nitro group around the C-N bond is a significant factor influencing the conformation and dynamics of nitroalkanes, including this compound. Studies have shown that while rotation of the nitro group in nitromethane (B149229) and nitroethane corresponds to free rotation at normal temperatures, it is considered hindered in this compound. researchgate.net

The barrier to internal rotation of the nitro group in this compound has been determined from gas electron diffraction data, supported by quantum chemistry calculations and experimental vibrational frequencies. researchgate.net Quantum chemical calculations using methods like MP2 and B3LYP with various basis sets consistently predict the same minimum energy molecular conformation, with relatively close values for the internal rotation barrier. researchgate.net The low height of the barrier of internal rotation around the C-N bond needs to be considered in experimental investigations. researchgate.net The analysis of internal rotation in nitroalkanes is also important for evaluating the Arrhenius parameters of decomposition channels. researchgate.net

Studies on related nitroalkane anion radicals using ESR spectroscopy have also explored the effect of hindered internal rotation on β-proton coupling constants, suggesting a twofold barrier to internal rotation can account for observed variations in coupling constants between nitroethane and this compound anion radicals. aip.org

Quantum Chemical Calculations

Quantum chemical methods provide theoretical tools to investigate the electronic structure, energy, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. DFT calculations have been extensively applied to investigate various aspects of this compound.

DFT studies have been employed to examine the decomposition pathways of this compound, identifying the concerted molecular elimination (CME) pathway as a favorable decomposition channel. rsc.orgresearchgate.net These studies calculate the energy barriers for different reaction routes, and the results often show good agreement with experimental activation energies. rsc.orgresearchgate.net

DFT calculations are also used in conjunction with experimental techniques like electron diffraction and spectroscopy to refine molecular structures and understand conformational preferences. researchgate.netacs.org Furthermore, DFT has been utilized to calculate reactivity indices and analyze electronic properties that can be correlated with experimental observations, such as in studies involving the functionalization of this compound. researchgate.net DFT studies are also relevant in the context of developing force field parameters for molecular dynamics simulations of nitroalkanes like this compound, where they are used to obtain accurate conformational energies and adjust torsional potentials. acs.org

Ab initio methods, which are based on first principles without empirical parameters, are valuable for studying reaction mechanisms and decomposition pathways. These methods are particularly useful for analyzing transition states and energy barriers.

Ab initio calculations have been applied to investigate the thermal decomposition of nitroalkanes, including pathways initiated by unimolecular loss of NO2 or HONO. aip.org While some studies focus on other nitroalkanes, the principles and methods are applicable to this compound. High-level ab initio calculations are considered critical in resolving the mechanisms and transition states for the initial steps in the decomposition of nitroalkanes. worldscientific.com Studies using ab initio methods, sometimes in combination with DFT, aim to determine the energetically favored decomposition routes, such as simple bond fission versus concerted molecular elimination. aip.orgworldscientific.com

Molecular Electron Density Theory (MEDT) is a theoretical framework that focuses on the changes in electron density along a reaction path to understand chemical reactivity. nih.gov MEDT proposes that while ground state electron density determines physical and chemical properties, the capability for changes in electron density is responsible for molecular reactivity. nih.gov

MEDT has been applied to study the reactivity of various organic reactions, including those potentially involving nitro compounds or similar functionalities. researchgate.net By analyzing electron density descriptors and energy changes, MEDT provides insights into molecular mechanisms and allows for a modern rationalization of reactivity in organic chemistry. nih.gov Studies using MEDT can help elucidate the nature of interactions during a reaction, such as polar interactions, and identify key steps in the reaction pathway. mdpi.com While direct studies on this compound using MEDT were not explicitly found in the provided snippets, the theory's application to understanding the reactivity of organic molecules with nitro groups suggests its potential relevance in future investigations of this compound's reaction mechanisms.

Computational Studies of Reaction Barriers and Energies

Computational chemistry methods, particularly Density Functional Theory (DFT), are extensively used to investigate the reaction pathways and associated energy barriers of this compound. These studies help elucidate the mechanisms of its decomposition and reactions. For instance, computational studies at the B3LYP/6-311+G(3df,2p) level have been employed to examine the decomposition pathways of nitroethane and this compound. researchgate.netrsc.org These calculations indicate that the concerted molecular elimination (CME) of HONO is the most favorable decomposition channel for both compounds. researchgate.netrsc.org The calculated barriers for the CME of HONO were found to be 42.0 kcal mol⁻¹ for nitroethane and 39.2 kcal mol⁻¹ for this compound. researchgate.netrsc.org These computational values show good agreement with experimental activation energies reported by Benson and co-workers. researchgate.netrsc.orgresearchgate.net

Other mechanistic routes have also been explored computationally. The enthalpies of formation for this compound have been determined using methods like the G3 model chemistry and B3LYP, yielding a value of -34.0 ± 1 kcal mol⁻¹. researchgate.netrsc.org These computational approaches are considered accurate enough for practical applications. researchgate.netrsc.org Modern quantum-chemical methods enable reliable estimation of rotation barriers, vibration frequencies, molecular geometry, and reaction activation enthalpies. researchgate.net

Computational studies have also investigated the photodissociation dynamics of this compound. Calculations at the MP4(SDQ) level have determined the energy required for C-N bond dissociation in nitromethane, a related nitroalkane, to be 56.2 kcal mol⁻¹. acs.org The barrier for rearrangement to the aciform was calculated as 66.4 kcal mol⁻¹, and the N-OH bond dissociation energy in the rearranged molecule is 63.2 kcal mol⁻¹. acs.org While these values are for nitromethane, they provide context for understanding similar processes in this compound. Theoretical calculations involving the optimization of transition states and calculation of energetics have been carried out to identify channels leading to the formation of OH radicals during this compound photolysis. acs.org

Computational Data for Decomposition Pathways

CompoundPathwayCalculated Barrier (kcal mol⁻¹)Experimental Activation Energy (kcal mol⁻¹)Computational Method
NitroethaneConcerted Molecular Elimination (HONO)42.0 researchgate.netrsc.org43.0 researchgate.netB3LYP/6-311+G(3df,2p) researchgate.netrsc.org
This compoundConcerted Molecular Elimination (HONO)39.2 researchgate.netrsc.org42.0 researchgate.netB3LYP/6-311+G(3df,2p) researchgate.netrsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental data on the molecular structure and properties of this compound, complementing computational findings.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of this compound, providing information about its functional groups and molecular structure. IR spectra of this compound are available, with a maximum absorption in alcohol reported at 260 nm. nih.gov The NIST WebBook provides gas phase IR spectra for this compound. nist.gov Raman spectroscopy has also been applied to study this compound, including investigations under high pressure. nih.govresearchgate.netpublish.csiro.auchemicalbook.com Studies using Raman spectroscopy in a diamond anvil cell have examined molecular interactions in this compound/n-ethylamine mixtures under pressure (0-50 GPa). nih.govresearchgate.net Modifications in the infrared spectra of this compound in the presence of triethylamine (B128534) or diethylamine (B46881) at ambient pressure have been observed and interpreted as specific molecular interactions. nih.govresearchgate.net High-pressure Raman spectroscopy has also been used to study HNO3/2-nitropropane mixtures, revealing evidence for the formation of a hydrogen-bonded complex at the liquid/solid transition between 48% and 80% HNO3 concentration. publish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the structural connectivity and environment of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used for the characterization of organic compounds, including this compound. blogspot.comthieme-connect.de

In the ¹H NMR spectrum of this compound, the six methyl protons are chemically and magnetically equivalent. blogspot.comthieme-connect.de Coupling with the methine proton splits their signal into a doublet. blogspot.comthieme-connect.de The methine proton appears as a septet at lower field due to coupling with the six equivalent methyl protons. blogspot.comthieme-connect.de An example of a ¹H NMR spectrum of this compound in CDCl₃ is available. thieme-connect.de The characteristic splitting pattern in the ¹H NMR spectrum follows the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbon atom(s). blogspot.com

NMR Spectroscopic Data for this compound (Example in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrated IntensityCoupled Protons (n)
¹H (Methyl CH₃)~1.56 pbsiddhartha.ac.inscribd.comDoublet61 (Methine)
¹H (Methine CH)~4.66 pbsiddhartha.ac.inscribd.comSeptet16 (Methyl)
¹³C (Methyl CH₃)~21 pbsiddhartha.ac.in---
¹³C (Methine CH)~79 pbsiddhartha.ac.in---

Note: Chemical shift values are approximate and can vary slightly depending on solvent and concentration.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a valuable technique for the identification of this compound and its potential metabolites. This compound has been qualitatively identified in samples using GC-MS. nih.gov The mass spectrum of this compound (electron ionization) is available. nist.gov

While the direct metabolites of this compound in biological systems fall outside the strict scope of this article (due to the exclusion of safety/adverse effect profiles), GC-MS has been used in broader metabolomic studies where compounds structurally related to this compound metabolites, such as 2-(hydroxymethyl)-2-nitropropane-1,3-diol, have been identified in various extracts. researchgate.netnih.govcornell.eduresearchgate.net This demonstrates the capability of GC-MS in detecting and identifying nitroalkane-related compounds in complex mixtures.

Toxicological Research and Health Impact Mechanisms

Metabolic Fate and Biotransformation Pathways

The biotransformation of 2-NP is crucial in understanding its toxicity. Following absorption, 2-NP undergoes metabolic processing, primarily in the liver, leading to the formation of various metabolites. inchem.orgnih.govwho.int

Absorption, Distribution, Metabolism, and Elimination Kinetics

Human exposure to 2-NP occurs mainly through inhalation, although absorption can also happen via the gastrointestinal tract and potentially, to a lesser extent, through the skin. inchem.orgwho.int In experimental animals, rapid absorption has been demonstrated via the lungs, peritoneal cavity, and gastrointestinal tract. inchem.org Information regarding dermal absorption is not considered satisfactory. inchem.org

Following inhalation in rats, 2-NP and its carbon-containing metabolites tend to concentrate in the liver and kidney, with relatively lower levels found in fat. inchem.org Conversely, after intraperitoneal injection, 2-NP and its carbon-containing metabolites initially concentrate in fat before distributing to bone marrow, adrenal glands, and other internal organs. inchem.org

2-NP is rapidly metabolized. inchem.org The primary metabolic products are acetone (B3395972) and nitrite (B80452), with some isopropyl alcohol also potentially formed. inchem.orgnih.gov The enzymatic system responsible for oxidizing 2-NP to acetone and nitrite has been identified through in vitro experiments using mammalian liver microsomes, with cytochrome P-450 playing a role. inchem.orgnih.gov

Elimination of 2-NP and its carbon-containing metabolites from the body occurs rapidly through metabolic transformation, exhalation, and excretion in urine and feces. inchem.org Studies in rats exposed to 2-nitro[14C]propane by inhalation showed that over 40% of the administered dose was retained, and the bulk of the absorbed dose was rapidly metabolized and excreted. iarc.frnih.gov Excretion balance studies in rats showed a 100% recovery of the absorbed dose within 48 hours, with approximately 10% excreted in urine, 5-10% in feces, 50% exhaled as 14CO2, and varying amounts (3-22%) exhaled as unchanged 2-NP, depending on the dose. iarc.frnih.gov The proportion of unchanged 2-NP excreted increases with increasing dosage, suggesting a saturable metabolic pathway. inchem.org

Elimination of total 14C from blood and by exhalation in rats was found to be biphasic. iarc.frnih.gov

CompartmentDose Level (Inhalation)Elimination Half-lives (approx.)
Blood (Total 14C)High (562 mg/m³)71 min, 13.2 h iarc.frnih.gov
Blood (Total 14C)Low (73 mg/m³)64 min, 16.4 h iarc.frnih.gov
Exhalation (Total 14C)High (562 mg/m³)172 min, 36 h iarc.frnih.gov
Exhalation (Total 14C)Low (73 mg/m³)354 min, 35 h iarc.frnih.gov
Blood (2-NP)High (562 mg/m³)48 min nih.gov

Information regarding the distribution and excretion of metabolites containing the nitro moiety is limited. inchem.org

Proposed Reactive Intermediates and Metabolites

The toxicity of 2-NP is believed to be linked to the formation of reactive intermediates and metabolites during its biotransformation. epa.gov While some proposed reactive metabolites are considered hypothetical and have not been observed in vivo, research has identified several key intermediates. epa.gov

One proposed metabolic pathway involves the ionization of 2-NP to its anionic form, propane-2-nitronate, followed by potential esterification and reduction to an oxime-O-sulfonate. acs.org This can then hydrolyze to hydroxylamine-O-sulfonate, which may yield a reactive aminating intermediate, potentially the nitrenium ion (NH2+). acs.org

Mild reduction of 2-NP can yield N-isopropylhydroxylamine (IPHA). who.int IPHA has been investigated as a potential metabolite involved in DNA damage. researchgate.netnih.gov In the presence of Fe(III) EDTA, IPHA has been shown to cause DNA damage, which was inhibited by hydroxyl radical scavengers and iron chelating agents, suggesting the involvement of hydroxyl radicals generated via H2O2. researchgate.netnih.gov In the presence of Cu(II), IPHA frequently caused DNA damage at thymine (B56734), suggesting the involvement of reactive oxygen species like the Cu(I)-hydroperoxo complex. researchgate.netnih.gov

While IPHA is a proposed metabolite, specific data on its metabolism in rats or other species is limited in the provided search results. europa.eu Predictions based on its structure suggest the isopropyl group could be hydroxylated by cytochrome P450, while the hydroxylamine (B1172632) group is expected to be metabolically stable. europa.eu

Hydroxylamine-O-sulfonic acid (HAS) is another proposed intermediate in the metabolic activation pathway of 2-NP. acs.orgresearchgate.net HAS has been shown to react with RNA and DNA, leading to the formation of 8-oxo- and 8-amino-substituted guanines. nih.gov It is hypothesized that HAS may yield a reactive nitrenium ion (NH2+) capable of aminating cellular macromolecules. nih.gov

Like IPHA, HAS has been demonstrated to cause DNA damage in the presence of Fe(III) EDTA, consistent with the generation of hydroxyl radicals. researchgate.netnih.gov In the presence of Cu(II), HAS primarily induced DNA damage at specific sequences (5'-TG-3', 5'-GG-3', and 5'-GGG-3'), suggesting the involvement of reactive oxygen species and potentially another reactive species. researchgate.netnih.gov

2-NP exists in equilibrium with its tautomer, propane-2-nitronic acid, which is present in physiological media as the anion, propane-2-nitronate. inchem.orgiarc.frnih.gov Propane-2-nitronate is considered a key intermediate in the metabolic activation of 2-NP. iarc.frnih.govnih.govlongdom.org

Studies have shown that the oxidative denitrification of propane-2-nitronate by mouse liver microsomes is significantly more extensive (5-10 times) than that of 2-NP. iarc.frnih.gov This process, likely catalyzed by cytochrome P-450, results in the generation of nitrite and acetone. iarc.frnih.gov Acetone formed through this reaction is a source of the 14CO2 detected after the administration of 2-nitro[14C]propane in vivo. iarc.fr

Propane-2-nitronate has been found to be more genotoxic than 2-NP in cultured rat hepatoma cells. nih.govlongdom.org This enhanced genotoxicity is suggested to be due to free radical generation. longdom.org The formation of propane-2-nitronate is considered a potential rate-limiting step in the metabolic activation of 2-NP in intact liver cells. nih.gov

Role of Oxidative Stress in Toxicity

Oxidative stress is considered a significant factor in the toxicity of 2-NP, particularly its hepatotoxicity and carcinogenicity. epa.govbiomedpharmajournal.orgimrpress.comneliti.com The metabolism of 2-NP is believed to enhance levels of reactive oxygen species (ROS), leading to cellular damage. biomedpharmajournal.orgimrpress.comneliti.com

2-NP has been shown to induce oxidative damage to DNA, including an increase in 8-hydroxy- and 8-aminodeoxyguanine in rat liver. iarc.frnih.govnih.govnih.gov These modifications to guanine (B1146940) bases are products of attack by hydroxyl radicals or other reactive oxygen species. nih.gov The presence of 8-hydroxyguanine (B145757) in DNA can lead to misreplication. nih.gov

Studies have demonstrated that pre- or co-treatment with antioxidant compounds can decrease or prevent hepatic toxicity associated with 2-NP exposure, supporting the hypothesis that oxidative stress mediates, at least in part, the hepatic effects. epa.gov Research in mice has shown that 2-NP can increase levels of lipid peroxidation (LPO) and decrease antioxidant levels such as glutathione (B108866) (GSH), manganese superoxide (B77818) dismutase (MnSOD), and catalase (CAT) in the liver. biomedpharmajournal.orgimrpress.comneliti.com

While the exact mechanisms underlying 2-NP metabolism and associated DNA damage remain under investigation, the generation of reactive intermediates and subsequent oxidative stress play a crucial role in its toxic effects. iarc.frnih.gov

Indicator2-NP Exposure (Mice Liver)Significance
Malondialdehyde (MDA)Increased levelsMarker of lipid peroxidation and oxidative stress biomedpharmajournal.orgneliti.com
Glutathione (GSH)Decreased levelsEndogenous antioxidant biomedpharmajournal.orgimrpress.comneliti.com
Mn Superoxide Dismutase (MnSOD)Decreased levelsAntioxidant enzyme biomedpharmajournal.orgimrpress.com
Catalase (CAT)Decreased levelsAntioxidant enzyme biomedpharmajournal.orgimrpress.com
8-hydroxydeoxyguanosineIncreased levels (rat liver DNA)Marker of oxidative DNA damage iarc.frnih.govnih.gov
8-aminodeoxyguanineIncreased levels (rat liver DNA)Marker of DNA modification iarc.frnih.govnih.gov
8-hydroxyguanosineIncreased levels (rat liver RNA)Marker of oxidative RNA damage nih.gov

Enzyme-Mediated Metabolism (e.g., Sulfotransferase)

The metabolism of 2-nitropropane involves several enzymatic pathways, contributing to its activation and subsequent toxic effects. Sulfotransferases (SULTs) play a notable role in the metabolic activation of this compound. Specifically, rat liver aryl sulfotransferase has been shown to activate this compound to an aminating species in both in vivo and in vitro studies. nih.govacs.org Pretreatment of rats with inhibitors of aryl sulfotransferase, such as pentachlorophenol (B1679276) and 2,6-dichloro-4-nitrophenol, led to a significant decrease in the levels of nucleic acid modifications induced by this compound in the liver. nih.govacs.orgnih.goviarc.fr In vitro experiments using partially purified rat liver aryl sulfotransferase demonstrated the activation of this compound and its nitronate form at neutral pH and 37°C, resulting in a reactive species capable of aminating guanosine (B1672433) at the C8 position. nih.govacs.org This activation was dependent on the presence of the enzyme, its cofactor adenosine (B11128) 3'-phosphate 5'-phosphosulfate (PAPS), and mercaptoethanol. nih.govacs.org Inhibition of this process was observed with pentachlorophenol and 2,6-dichloro-4-nitrophenol, reducing the in vitro formation of 8-aminoguanosine (B66056) and 8-oxoguanosine. nih.govacs.org Human SULT1A1 has also been implicated, showing the ability to metabolize this compound to mutagens in vitro. oup.com

Other enzymatic systems are also involved in this compound metabolism. Cytochrome P450 enzymes have been shown to mediate the oxidative denitrification of this compound, leading to the release of nitrite and acetone. nih.goviarc.frepa.govumich.edu Nitronate monooxygenase (formerly known as this compound dioxygenase) is another enzyme that catalyzes the degradation of this compound into acetone and nitrite. wikipedia.orgmdpi.com The tautomeric form of this compound, propane-2-nitronate, is also recognized as an intermediate in its metabolism and is considered more mutagenic than the parent compound in certain bacterial strains. acs.orgnih.goviarc.frnih.gov

Mechanisms of Genotoxicity and DNA Damage

This compound is recognized as genotoxic in a variety of in vitro and in vivo systems. nih.goviarc.froecd.org Its genotoxicity is mediated through several mechanisms that result in damage to DNA.

Unscheduled DNA synthesis (UDS), a measure of DNA repair, is induced by this compound. In vitro studies have shown that this compound induces UDS in hepatocytes from rats, mice, and humans. nih.goviarc.frepa.govoecd.orgindustrialchemicals.gov.au This effect has been observed in rat and mouse liver cells without the need for exogenous metabolic activation. nih.goviarc.frindustrialchemicals.gov.au Furthermore, this compound has been shown to provoke UDS in the liver of rats treated in vivo. nih.govoecd.org

This compound treatment leads to the formation of modified DNA bases, including 8-hydroxydeoxyguanosine (8-OHdG) and 8-aminodeoxyguanosine, in rat liver in vivo. nih.goviarc.frindustrialchemicals.gov.au Increased levels of 8-OHdG, a marker of oxidative DNA damage, have been consistently observed in the liver DNA of rats following exposure to this compound. oecd.orgnih.govresearchgate.netenghusen.dknih.gov While 8-OHdG was detected in rat liver and bone marrow, it was not found in the kidney. nih.goviarc.frindustrialchemicals.gov.auresearchgate.net Levels of 8-OHdG in rabbit liver DNA were reported to be lower than in rat liver DNA after in vivo treatment. nih.goviarc.fr

Metabolites of this compound, specifically N-isopropylhydroxylamine (IPHA) and hydroxylamine-O-sulfonic acid (HAS), have been shown to cause DNA damage through metal-mediated processes. researchgate.netnih.govmie-u.ac.jp In the presence of metal ions such as Fe(III) EDTA, both IPHA and HAS induced DNA damage at various nucleotide positions. researchgate.netnih.gov This damage was inhibited by hydroxyl radical scavengers, catalase, and iron chelating agents, suggesting the involvement of hydroxyl radicals generated via hydrogen peroxide. researchgate.netnih.gov In the presence of Cu(II), IPHA primarily caused DNA damage at thymine bases, a process inhibited by catalase, methional, and a Cu(I)-specific chelator, indicating the involvement of reactive oxygen species like the Cu(I)-hydroperoxo complex. researchgate.netnih.gov HAS, in the presence of Cu(II), predominantly induced DNA damage at 5'-TG-3', 5'-GG-3', and 5'-GGG-3' sequences. researchgate.netnih.gov The formation of 8-oxodeoxyguanosine by IPHA or HAS was also increased in the presence of metal ions. researchgate.netnih.gov These findings suggest that metal-mediated DNA damage by this compound metabolites plays a significant role in its mutagenicity and carcinogenicity. researchgate.netnih.gov

This compound has demonstrated mutagenic activity in various test systems. It is mutagenic to bacteria, including Salmonella typhimurium strains TA100 and TA102, both with and without exogenous metabolic activation. nih.goviarc.frindustrialchemicals.gov.au It has also induced gene mutations in Chinese hamster cells and rat hepatoma cells in the absence of an exogenous metabolic system. nih.goviarc.frindustrialchemicals.gov.au In terms of chromosomal effects, this compound induced sister chromatid exchanges and chromosomal aberrations in human peripheral lymphocytes when an exogenous metabolic system was present. nih.goviarc.fr In vivo, this compound has been shown to induce micronuclei in rat liver and hepatocytes following oral treatment, but results in bone marrow micronucleus tests in mice and rats have been inconsistent or negative. nih.goviarc.froecd.orgindustrialchemicals.gov.au

Here is a summary of selected genotoxicity findings:

EndpointTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse MutationS. typhimurium (TA100, TA102)+/-Positive nih.goviarc.frindustrialchemicals.gov.au
Unscheduled DNA SynthesisRat and Mouse Hepatocytes (in vitro)-Positive nih.goviarc.frindustrialchemicals.gov.au
Unscheduled DNA SynthesisHuman Hepatocytes (in vitro)-Positive nih.goviarc.frepa.govindustrialchemicals.gov.au
Unscheduled DNA SynthesisRat Liver (in vivo)N/APositive nih.govoecd.org
Gene MutationChinese Hamster Cells (in vitro)-Positive nih.goviarc.frindustrialchemicals.gov.au
Gene MutationRat Hepatoma Cells (in vitro)-Positive nih.goviarc.frindustrialchemicals.gov.au
Micronucleus FormationRat Hepatoma Cell Lines (in vitro)-Positive nih.goviarc.fr
Micronucleus FormationChinese Hamster Cells (in vitro)-Negative nih.goviarc.fr
Sister Chromatid ExchangeHuman Peripheral Lymphocytes (in vitro)+Positive nih.goviarc.fr
Chromosomal AberrationsHuman Peripheral Lymphocytes (in vitro)+Positive nih.goviarc.fr
Micronucleus FormationRat Liver (in vivo)N/APositive nih.goviarc.froecd.orgindustrialchemicals.gov.au
Micronucleus FormationRat Bone Marrow (in vivo)N/ANegative nih.goviarc.frindustrialchemicals.gov.au
Micronucleus FormationMouse Bone Marrow (in vivo)N/ANegative nih.goviarc.fr
DNA Modifications (8-OHdG, 8-NHdG)Rat Liver (in vivo)N/APositive nih.goviarc.frindustrialchemicals.gov.au
DNA Strand BreaksRat Liver (in vivo)N/APositive nih.goviarc.frindustrialchemicals.gov.au

Carcinogenesis Mechanisms

This compound is classified as a carcinogen, with sufficient evidence for its carcinogenicity in experimental animals, particularly rats. nih.govoecd.orghealthcouncil.nlresearchgate.netwho.int It is considered a potent hepatocarcinogen in this species, inducing benign and malignant liver tumors (hepatocellular carcinomas and hepatocellular nodules) following both oral administration and inhalation exposure. nih.goviarc.froecd.orghealthcouncil.nlwho.int Oral exposure of rats for 16 weeks resulted in hepatocarcinomas in all exposed animals by week 77. oecd.orghealthcouncil.nl Inhalation exposure also led to hepatocellular carcinomas and increased incidence of hepatocellular nodules in rats. nih.goviarc.froecd.orgwho.int

The exact mechanisms underlying this compound-induced carcinogenesis are still being investigated, but several pathways are proposed to contribute. It is considered a genotoxic carcinogen, with DNA damage playing a crucial role. oecd.orgresearchgate.netnih.govresearchgate.net The formation of DNA adducts, such as 8-OHdG and 8-aminodeoxyguanosine, is considered important in this process. nih.goviarc.froecd.orgindustrialchemicals.gov.aunih.govresearchgate.netenghusen.dknih.gov Metal-mediated DNA damage by this compound metabolites is also implicated as a significant factor in its carcinogenicity. researchgate.netnih.gov

Oxidative stress, resulting from the generation of reactive intermediates and oxygen radicals during the metabolism of this compound, is another proposed mechanism contributing to liver toxicity and carcinogenicity. epa.govepa.gov The nitronate form of this compound is suggested to act as an intermediate in the mechanism of its genotoxic and carcinogenic effects. nih.goviarc.fr Some research also indicates a correlation between the carcinogenicity of this compound and its ability to induce cell proliferation in the target organ (liver). researchgate.net While multiple metabolic pathways and DNA damaging mechanisms have been identified, the precise mode of action underlying this compound carcinogenicity remains under investigation. researchgate.net

Hepatocarcinogenicity in Animal Models

Studies in rats have provided clear evidence that this compound is a hepatocarcinogen. Both oral administration and inhalation exposure to 2-NP have been shown to induce liver tumors in rats. nih.govwho.int Specifically, oral administration has resulted in both benign and malignant liver tumors, while inhalation exposure has led to hepatocellular carcinomas and an increased incidence of hepatocellular nodules. nih.gov The carcinogenicity of 2-NP in rats has been confirmed in multiple studies. europa.eu

Experimental data indicates a dose-response relationship in the induction of liver damage and tumors. For instance, long-term inhalation exposure of rats to 0.36 g/m³ (100 ppm) of 2-NP for 18 months induced destructive changes in the liver, including hepatocellular carcinomas in some male rats. who.int Exposure to a higher concentration of 0.75 g/m³ (207 ppm) induced more severe damage and a high incidence of hepatocellular carcinomas more quickly. who.int Moderate-chronic oral dosage also induced excess hepatocellular carcinomas in rats. who.int

Furthermore, 2-NP has demonstrated initiating activity in rat liver in experimental settings. nih.gov While rats show clear susceptibility, studies in mice and rabbits exposed to concentrations that induced hepatocellular carcinomas in rats showed little or no effect, suggesting potential species-specific differences in sensitivity to 2-NP-induced carcinogenicity. who.int

Here is a summary of key animal carcinogenicity data:

SpeciesRoute of AdministrationExposure DetailsObserved OutcomeCitation
RatOral1 mmol/kg bw, 3 times/week for 16 weeksBenign and malignant liver tumors nih.gov
RatInhalation0.36 g/m³ (100 ppm), 6 h/day, 5 days/week for 18 monthsDestructive liver changes, hepatocellular carcinomas (males) who.int
RatInhalation0.75 g/m³ (207 ppm)More severe liver damage, high incidence of hepatocellular carcinomas (quicker) who.int
RatOralModerate-chronic dosageExcess hepatocellular carcinomas who.int

Role of Cellular Damage and Regenerative Hyper-proliferation

A significant aspect of the proposed mechanism for this compound-induced carcinogenicity involves severe cellular damage in the liver followed by compensatory regenerative hyper-proliferation. epa.govepa.gov This cycle of injury and regeneration is thought to contribute to the development of tumors, as the rapid cell division provides opportunities for fixation of DNA damage and accumulation of genetic alterations. epa.govepa.gov

Studies have quantified the effect of 2-NP exposure on cell proliferation in rat liver. For instance, oral administration of 2-NP at doses of 40 and 80 mg/kg/day for 10 days resulted in statistically significant increases in the frequency of S-phase cells, indicating increased DNA synthesis and cell division. who.int The frequency of S-phase cells increased from 1.9% in vehicle-treated animals to 6.3% and 11% at 40 and 80 mg/kg, respectively. who.int A dose of 20 mg/kg had no observable effect on the labeling index. who.int

Repeated exposure to 2-NP appears to exacerbate acute liver damage. A study in obese mice showed that repeated injections of 2-NP worsened acute liver damage compared to a single injection. biomedpharmajournal.orgunila.ac.idresearchgate.net This was associated with increased levels of oxidative stress markers, such as malondialdehyde (MDA), and decreased levels of antioxidant enzymes, including glutathione (GSH), manganese superoxide dismutase (MnSOD), and catalase (CAT), in the liver. biomedpharmajournal.orgunila.ac.idresearchgate.net

Here is a data table illustrating the effect of 2-NP on oxidative stress markers and antioxidant enzymes in obese mouse liver:

GroupMDA Levels (nmol/mg)GSH LevelsMnSOD LevelsCAT LevelsCitation
Obesity control (O1)3.768 ± 0.407--- biomedpharmajournal.orgunila.ac.id
Obesity + 2-NP 1x (O2+2NP)4.482 ± 0.687DecreasedDecreasedDecreased biomedpharmajournal.orgunila.ac.id
Obesity + 2-NP 2x (O3+2NP)4.986 ± 1.054DecreasedDecreasedDecreased biomedpharmajournal.orgunila.ac.id

Proposed DNA-Reactive Products and Modes of Action

The exact mechanisms underlying this compound's liver toxicity and carcinogenicity are not fully elucidated, but metabolic activation to DNA-reactive products is considered a key factor. europa.euresearchgate.net One proposed mechanism involves oxidative stress resulting from the generation of reactive intermediates, such as aci-nitro compounds and oxygen radicals, during the denitrification of 2-NP. epa.gov Evidence supporting this includes the observation of oxidative DNA damage, specifically 8-hydroxydeoxyguanosine and 8-aminodeoxyguanosine, in the liver DNA of rats treated with 2-NP in vivo. nih.govepa.gov Pre-treatment with antioxidant compounds has been shown to reduce or prevent hepatic toxicity and DNA damage associated with 2-NP exposure, further supporting the role of oxidative stress. epa.gov

Another proposed pathway involves the metabolic activation of 2-NP to an aminating species. nih.gov Studies have shown that rat liver aryl sulfotransferase can activate 2-NP and its nitronate form in vitro, leading to the amination of guanosine at the C8 position and the formation of 8-aminoguanosine. nih.gov This activation was dependent on the enzyme, its cofactor, and mercaptoethanol. nih.gov In vivo experiments where rats were pre-treated with aryl sulfotransferase inhibitors showed a decrease in the levels of liver nucleic acid modifications induced by 2-NP. nih.gov This suggests that O-sulfation of an N-hydroxy form of 2-NP, leading to an amino radical, could be a relevant metabolic pathway contributing to DNA damage. nih.govnih.gov

It has also been suggested that the metabolic sequence leading to DNA and RNA modifications may not involve the removal of the nitro group. nih.gov While various reactive metabolites have been proposed, many are hypothetical and have not been directly observed in vivo. epa.gov

Environmental Fate, Transport, and Degradation

Environmental Release and Occurrence

The production and use of 2-nitropropane can result in its release into the environment through various waste streams. nih.gov Significant releases have historically occurred, primarily to the atmosphere, largely due to solvent evaporation from coated surfaces. who.intnih.gov

According to the United States Environmental Protection Agency Toxic Chemical Release Inventory, industrial releases of this compound in the United States were substantial in the late 1980s, with approximately 211,000 kg released to the atmosphere in 1987. nih.gov While these releases saw a significant decrease by the mid-1990s, with atmospheric releases reported at 14,000 kg in 1995, and further declined in the 2000s, releases continue to be reported. nih.govnih.gov For example, in 2007, eight facilities released a total of 28,600 lb (approximately 13,000 kg) of this compound. nih.govoecd.org Releases to water and underground injection have also been reported, though typically in smaller quantities compared to atmospheric releases. nih.gov

While occupational exposure can occur during its manufacture and use, reports of this compound occurrence in outdoor air or water away from areas of manufacture and use appear to be limited. iarc.frnih.gov However, it has been detected in cigarette smoke. iarc.frnih.gov

Atmospheric Fate

Based on its estimated vapor pressure of 17.2 mm Hg at 25 °C, this compound is expected to exist primarily as a vapor in the ambient atmosphere. nih.gov Its degradation in the atmosphere occurs through reactions with photochemically produced hydroxyl radicals and through direct photodegradation. nih.gov

Reaction with Hydroxyl Radicals

Vapor-phase this compound reacts with photochemically-produced hydroxyl radicals in the atmosphere. nih.gov The rate constant for this reaction is reported as 2.60X10⁻¹³ cu cm/molecule-sec at 25 °C. nih.gov Based on this rate constant, the estimated half-life for this reaction in air is approximately 95 days. epa.govnih.gov Anticipated products from the reaction of this compound with hydroxyl radicals in the atmosphere include formaldehyde (B43269) and acetaldehyde. chemdad.com

Photodegradation Processes

This compound is expected to undergo direct photolysis in the atmosphere. who.intnih.gov Studies indicate significant degradation due to photodegradation, with 95% degradation observed after 24 hours and a measured half-life of 9.8 days. nih.govnih.govcoleparmer.com This suggests that photodegradation is a significant atmospheric removal process for this compound. canada.ca

Aquatic and Terrestrial Transport

If released to soil or water, this compound's transport and fate are influenced by its mobility, volatilization potential, and adsorption characteristics. nih.gov It is considered to be highly mobile in the natural environment. who.int

Leaching to Groundwater and Runoff Potential

This compound's high water solubility (17 ml/litre at 20 °C) and low soil adsorption coefficients suggest that it may leach to groundwater or undergo runoff after rainfall events. who.intepa.gov The potential for leaching to groundwater is considered moderate to high. revize.com

Biodegradation and Bioremediation

Biological decomposition of 2-NP is considered likely, although it may be relatively slow in natural environments. inchem.orgwho.int Microorganisms, including bacteria, yeasts, and fungi, have been identified as capable of oxidizing or initiating the oxidation of 2-NP. who.int

Aerobic Biodegradation Studies

Studies on the aerobic biodegradation of this compound have shown varying results, suggesting that it does not readily biodegrade in water. In activated sludge inoculum tests, this compound at concentrations of 2.0 and 9.9 mg/L showed only 14% and 8% of its theoretical BOD (Biological Oxygen Demand) after 4 weeks, respectively. nih.gov When incubated with activated sludge, only 0.8% mineralization occurred over 5 days. nih.gov A closed bottle biodegradability test using a municipal sewage plant effluent inoculum resulted in 0.1% degradation within 28 days. nih.gov

Aerobic studies with soil microorganisms showed 3.0% conversion to CO₂ in 35 days, with a significant portion (28.8%) lost as volatile products during this time. nih.gov Aerobic batch laboratory microcosm experiments measured half-lives of 0.66 days in an acidic clay soil and 0.5 days in a basic sandy loam soil, though these experiments were not corrected for potential volatilization losses. nih.gov

Despite some indications of slow biodegradation in water and soil, concerns about volatilization in experimental setups introduce uncertainty regarding the extent of actual biodegradation in these matrices. canada.ca Some studies suggest that this compound may have adverse effects on bacteria at relatively high concentrations (500 mg/L), which could potentially inhibit biodegradation. canada.ca

Here is a summary of aerobic biodegradation study data:

MatrixInoculum SourceConcentration (mg/L)% Theoretical BOD (4 weeks)% Mineralization (5 days)% Degradation (28 days)% Conversion to CO₂ (35 days)Half-life (days)NotesSource
WaterActivated Sludge2.014----Closed bottle test nih.gov
WaterActivated Sludge9.98----Closed bottle test nih.gov
WaterActivated Sludge--0.8---- nih.gov
WaterMunicipal Sewage Effluent---0.1--Closed bottle test nih.gov
SoilSoil Microorganisms----3.0-28.8% volatile loss nih.gov
Acid Clay SoilSoil Microorganisms-----0.66Aerobic batch microcosm, uncorrected for volatilization nih.gov
Basic Sandy Loam SoilSoil Microorganisms-----0.5Aerobic batch microcosm, uncorrected for volatilization nih.gov

Microbial Degradation Pathways

The microbial degradation of this compound can proceed through various enzymatic reactions. Enzymes capable of oxidizing or initiating non-enzymatic oxidation of 2-NP have been found in a variety of microorganisms. who.int

Fungal organisms such as Neurospora crassa, Fusarium oxysporum, and Williopsis saturnus var. mrakii have been identified as capable of initiating the biodegradation pathway of this compound. ethz.ch The degradation pathway in fungi like Neurospora crassa involves a flavin mononucleotide-dependent this compound dioxygenase. researchgate.net This enzyme catalyzes the oxidation of nitroalkanes, with anionic forms being much better substrates than neutral forms. researchgate.net

Bacterial degradation of this compound involves specific enzymes. Nitronate monooxygenase (NMO), formerly known as this compound dioxygenase, is a flavoprotein that efficiently catabolizes and metabolizes nitroalkanes. nih.gov This enzyme catalyzes the oxidative denitrification of alkyl nitronates using molecular oxygen. uniprot.org

Studies have identified novel cold-adapted nitronate monooxygenases, such as one from Psychrobacter sp. ANT206, which can degrade this compound at low temperatures. nih.govresearchgate.net This enzyme exhibited significant salt tolerance and effectively degraded 2-NP, with a degradation rate of 96.1% in 3 hours at 30 °C, producing acetone (B3395972) as the final product. nih.govresearchgate.net

While some nitronate monooxygenases show activity on secondary nitronates like propyl-2-nitronate (derived from this compound), others, like the P3N monooxygenase from Pseudomonas aeruginosa PAO1, cannot oxidize neutral or nitronate forms of this compound. uniprot.orgasm.org However, other bacterial species, such as Rhodococcus sp. FIP_B3, have been found to involve this compound dioxygenase in the degradation of other compounds like fipronil, suggesting the presence of enzymes capable of acting on 2-NP or related structures in bacteria. nih.gov

Degradation Products (e.g., Acetone)

The primary degradation product of this compound through microbial and enzymatic processes is acetone. researchgate.netnih.govresearchgate.net The enzymatic oxidation of this compound by enzymes like nitronate monooxygenase yields acetone and nitrite (B80452). nih.govepa.gov In the case of Neurospora crassa this compound dioxygenase, the reaction stoichiometry shows the production of two molecules of acetone and two molecules of nitrous acid (which dissociates to nitrite) from two molecules of this compound and one molecule of oxygen. researchgate.net

Other potential degradation products mentioned in the context of this compound or related nitro compounds and their degradation pathways include malonic semialdehyde, nitrate (B79036), nitrite, and hydrogen peroxide, depending on the specific microbial pathway and substrate. asm.orgasm.org

Environmental Risk Assessment Methodologies

Environmental risk assessment methodologies for substances like this compound involve evaluating their potential for harm to the environment and human health. Regulatory bodies conduct science-based evaluations, known as screening assessments, to address the potential for harm to the general population and the environment. canada.ca

These assessments consider factors such as the substance's persistence, potential for bioaccumulation, and toxicity to various organisms. For this compound, despite its potential to remain in the environment for a long time, it is not expected to accumulate in organisms. canada.ca Methodologies also involve assessing potential exposure routes and levels. canada.ca

Occupational and Regulatory Aspects

Occupational Exposure Studies and Risk Assessment

Occupational exposure to 2-nitropropane can occur through several routes, primarily inhalation of vapors and dermal (skin) contact. cdc.govnih.gov Ingestion is also a potential, though less common, route of exposure in the workplace. cdc.gov The compound's use as a solvent is the main source of occupational exposure in various industries. epa.govcdc.gov These include industrial construction and maintenance, printing (specifically in rotogravure and flexographic inks), highway maintenance for traffic markings, shipbuilding (in marine coatings), and the manufacturing of furniture and plastic products. epa.govcdc.gov

Historically, workplace concentrations have varied significantly. Monitoring during drum-filling operations in 1962 recorded air concentrations ranging from 580 to 1,640 ppm. nih.gov Studies of worker health effects have reported exposures between 20 and 45 ppm. cdc.govosha.gov More recent monitoring has shown a trend towards lower exposure levels. A 1977 report from a production plant indicated that 98% of samples were below the American Conference of Governmental Industrial Hygienists (ACGIH) time-weighted average of 10 ppm. nih.gov Similarly, air concentration measurements in various work areas between 1981 and 1983 were generally between 20 and 80 ppm, with most personal monitoring samples at or below 20 ppm. nih.gov

Reported Occupational Exposure Concentrations of this compound
Year/Period of StudyContext/IndustryReported Concentration Range (ppm)Source
1962Drum-filling operations580 - 1,640 nih.gov
1947General worker exposure with symptoms20 - 45 cdc.gov
1977Production plant98% of samples < 10 nih.gov
1981-1983General work areas20 - 80 nih.gov

Exposure to this compound in occupational settings has been linked to a range of health effects, particularly affecting the liver.

Acute Effects: Short-term inhalation exposure to high concentrations of this compound has resulted in severe liver damage and some kidney damage in workers. epa.gov Reported symptoms in workers exposed to concentrations between 20 and 45 ppm include nausea, vomiting, diarrhea, anorexia (loss of appetite), and severe headaches. cdc.govcdc.gov In one incident, two construction workers were exposed while applying an epoxy resin coating; one died from fulminant hepatitis ten days later. who.int Breathing this compound can also irritate the lungs, causing coughing and shortness of breath, and at high levels, may lead to a build-up of fluid in the lungs (pulmonary edema). nj.gov

Chronic Effects: Long-term (chronic) inhalation exposure has been associated with symptoms such as nausea, vomiting, diarrhea, severe headaches, and pulmonary irritation. epa.gov There is also concern that it may damage the nervous system. nj.gov While animal studies show clear evidence of carcinogenicity, there is inadequate epidemiological data to evaluate the relationship between this compound exposure and cancer in humans. ser.nlinchem.orgnih.gov A retrospective mortality study of 1,481 employees at a production facility was deemed to have too many limitations, such as a lack of individual exposure data and a small number of deaths, to conclude that the substance is without carcinogenic risk in humans. ser.nl

Several national and international bodies have established occupational exposure limits (OELs) and guidelines for this compound to protect workers. These limits are based on the available evidence of health effects.

OSHA (Occupational Safety and Health Administration): The legal airborne permissible exposure limit (PEL) in the United States is 25 ppm (90 mg/m³) averaged over an 8-hour workday. cdc.govnj.govosha.gov

NIOSH (National Institute for Occupational Safety and Health): NIOSH considers this compound to be a potential occupational carcinogen and recommends that workplace exposure be reduced to the lowest feasible concentration. cdc.govcdc.govnj.gov It has set an Immediately Dangerous to Life or Health (IDLH) value of 100 ppm. nih.govcdc.gov

SCOEL (Scientific Committee on Occupational Exposure Limits): The EU's scientific committee classifies this compound as a SCOEL carcinogen group A, which are DNA-reactive genotoxic carcinogens considered to have no threshold. researchgate.net Consequently, SCOEL does not recommend a health-based OEL (8-hour TWA or STEL). researchgate.net It does, however, assign a "skin" notation, indicating that skin absorption is a significant route of uptake. researchgate.net

ACGIH (American Conference of Governmental Industrial Hygienists): The ACGIH recommends a Threshold Limit Value (TLV) of 10 ppm as an 8-hour time-weighted average (TWA). nj.govosha.gov

Occupational Exposure Limits and Guidelines for this compound
OrganizationLimit/RecommendationValueNotesSource
OSHAPEL (8-hr TWA)25 ppm (90 mg/m³)Legally enforceable limit in the U.S. cdc.govnj.govosha.gov
NIOSHRELLowest Feasible ConcentrationConsiders it a potential occupational carcinogen. cdc.govnj.gov
NIOSHIDLH100 ppmImmediately Dangerous to Life or Health. nih.govcdc.gov
ACGIHTLV (8-hr TWA)10 ppmRecommended guideline. nj.govosha.gov
SCOELOELNot assignedClassified as a genotoxic carcinogen with no threshold. researchgate.net
SCOELNotation"Skin"Indicates significant uptake through the skin. researchgate.net

Regulatory Classifications and Carcinogen Designations

Based on extensive toxicological data from animal studies, this compound is classified as a potential carcinogen by major regulatory and scientific bodies.

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B , as possibly carcinogenic to humans. inchem.orgindustrialchemicals.gov.auinchem.org This classification is based on what IARC determined to be inadequate evidence of carcinogenicity in humans, but sufficient evidence of carcinogenicity in experimental animals. inchem.org The evidence in animals includes the induction of benign and malignant liver tumors in rats following oral administration and inhalation exposure. inchem.orgnih.gov

The United States Environmental Protection Agency (EPA) has classified this compound as a Group B2 , probable human carcinogen. epa.govnih.gov This classification, similar to IARC's, is based on the observation of liver tumors in animal studies, specifically in rats exposed to the chemical. epa.gov

SCOEL Carcinogen Group

The Scientific Committee on Occupational Exposure Limits (SCOEL) has classified this compound (2-NP) in Carcinogen Group A, designating it as a DNA-reactive genotoxic carcinogen for which no threshold can be determined. researchgate.net This classification, adopted on February 8, 2017, indicates that 2-NP is capable of causing cancer by directly damaging genetic material. researchgate.neteuropa.eu Due to this non-threshold mode of action, SCOEL did not assign an 8-hour time-weighted average (TWA) or a short-term exposure limit (STEL). researchgate.net

Based on a chronic rat inhalation study, SCOEL performed a cancer risk assessment. researchgate.net The committee calculated the following excess lifetime cancer risk levels associated with occupational exposure:

A risk of 1 in 10 at an exposure concentration of 64.4 mg/m³. researchgate.net

A risk of 1 in 1,000 at 0.644 mg/m³. researchgate.net

A risk of 1 in 10,000 at 0.0644 mg/m³. researchgate.net

A risk of 1 in 1,000,000 at 0.000644 mg/m³. researchgate.net

Other international bodies have also recognized the carcinogenic potential of this compound. The International Agency for Research on Cancer (IARC) classifies it as "possibly carcinogenic to humans (Group 2B)," based on sufficient evidence in experimental animals but inadequate data in humans. inchem.org The U.S. Environmental Protection Agency (EPA) classifies this compound as a Group B2, probable human carcinogen. epa.gov The American Conference of Governmental Industrial Hygienists (ACGIH) lists it as an A3 carcinogen, a "confirmed animal carcinogen with unknown relevance to humans." ser.nl

Industrial Hygiene Practices and Exposure Control

Given that this compound is considered a potential human carcinogen, occupational exposure should be minimized to the lowest feasible levels. cdc.gov Effective industrial hygiene practices and stringent exposure controls are essential for protecting workers. The primary routes of occupational exposure are inhalation and dermal contact. researchgate.net

Engineering Controls Engineering controls are the most effective method for reducing exposure. nj.gov Recommended practices include:

Enclosure and Automation: Enclosing manufacturing and handling processes wherever possible. nj.goviiab.me This can involve using automated systems to pump liquid this compound from storage to process containers. nj.gov

Local Exhaust Ventilation (LEV): Installing LEV at the site of chemical release to capture vapors at the source before they enter the work environment. nj.gov

Personal Protective Equipment (PPE) When engineering controls are insufficient to maintain exposure below limits, or during non-routine tasks and emergencies, PPE is required. iiab.me

Respiratory Protection: For any detectable concentration, NIOSH recommends the most protective respirators, such as a positive pressure supplied-air respirator or a positive pressure self-contained breathing apparatus (SCBA). iiab.mecdc.gov

Protective Clothing: Full-body clothing should be used to prevent skin contact. cdc.goviiab.me Care must be taken in selecting appropriate materials, as this compound can dissolve or penetrate many common protective fabrics. cdc.gov

Eye and Face Protection: Contact can irritate the eyes, necessitating the use of appropriate eye protection. nj.gov

Work Practices and Administrative Controls Good work practices are crucial for minimizing hazardous exposures. nj.gov

Restricted Access: Establishing regulated areas where this compound is handled or stored, with access limited to properly trained and authorized personnel. cdc.goviiab.me

Hygiene Facilities: Providing wash and shower areas for employees to decontaminate after potential exposure. cdc.gov Workers should wash thoroughly immediately after exposure and at the end of each work shift. nj.gov

Clothing Contamination: Workers whose clothing becomes contaminated should change into clean clothes promptly. nj.gov Contaminated work clothes require special laundering procedures by individuals informed of the hazards. nj.gov

Worker Training: Employers must inform all employees working with this compound about its potential health effects and train them on proper handling, storage, and emergency procedures. cdc.govnj.gov

Exposure Monitoring Regular monitoring of the workplace environment and personnel is necessary to ensure control measures are effective.

Air Sampling: Methods are available to sample for this compound in the air, such as using a sorbent tube followed by gas chromatography analysis. cdc.govosha.gov

Medical Monitoring: A medical monitoring program is recommended for all potentially exposed employees, with a specific focus on liver function tests. cdc.goviiab.me

Occupational Exposure Limits (OELs) Various organizations have established OELs to provide guidance for controlling workplace exposures. However, for a carcinogen like this compound, the principle of keeping exposures as low as reasonably practicable (ALARP) should always be applied. nj.gov

OrganizationLimit/RecommendationValue (8-Hour TWA unless specified)
OSHA (PEL) Permissible Exposure Limit25 ppm (90 mg/m³) cdc.govnj.govnih.gov
NIOSH (REL) Recommended Exposure LimitLowest Feasible Concentration (Potential Occupational Carcinogen) nj.govosha.gov
ACGIH (TLV) Threshold Limit Value10 ppm (36 mg/m³) nj.govcdc.govnih.gov
NIOSH (IDLH) Immediately Dangerous to Life or Health100 ppm cdc.govnih.gov

Table created with data from multiple sources. cdc.govnj.govcdc.govosha.govnih.gov

Risk Management Strategies and Substitution Alternatives

A comprehensive risk management strategy for this compound involves a hierarchical approach, prioritizing the most effective control measures. The primary goal is to prevent worker exposure, especially given its classification as a genotoxic carcinogen. researchgate.net

Hierarchy of Controls

Elimination/Substitution: The most effective risk management strategy is to eliminate the use of this compound entirely or substitute it with a less toxic chemical. cdc.goviiab.me When considering substitutes, a thorough evaluation of the potential toxic effects of the replacement solvent is crucial to avoid regrettable substitutions. cdc.gov The Canadian government has noted that this compound was being replaced by other solvents in some food packaging applications. canada.ca

Engineering Controls: As detailed previously, the use of closed systems and local exhaust ventilation is the next most effective measure. nj.gov

Administrative Controls: This includes establishing restricted work zones, implementing safe work procedures, and providing comprehensive worker training on the hazards and controls. cdc.goviiab.me

Personal Protective Equipment (PPE): Considered the last line of defense, PPE such as respirators and chemical-resistant clothing must be used when other controls cannot adequately reduce exposure. nj.goviiab.me

Regulatory and Policy-Based Strategies Governments and regulatory bodies employ various strategies to manage the risks associated with this compound.

Significant New Activity (SNAc) Provisions: In Canada, the government proposed using SNAc provisions, which would require that any proposed new manufacture, import, or use of this compound be subject to further assessment. canada.cacanada.ca This allows regulators to determine if the new activity requires additional risk management measures before it can proceed. canada.ca

Restrictions on Use: Another risk management action considered by Canadian authorities was the removal of this compound from the list of permitted carrier or extraction solvents for vegetable oils, thereby preventing its use in that specific food-related application. canada.ca

Exposure Limit Enforcement: Regulatory bodies like OSHA in the United States enforce Permissible Exposure Limits (PELs) to control workplace exposures legally. cdc.gov However, it is noted that the current OSHA PEL for this compound was not set based on its carcinogenicity, and NIOSH recommends reducing exposure to the lowest feasible level. cdc.gov

Emerging Research Areas and Future Directions

Development of Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 2-nitropropane, particularly at trace levels in complex matrices, is a significant area of ongoing research. Developing more sensitive, selective, and efficient analytical methods is crucial for environmental monitoring, occupational safety, and understanding its role in various chemical systems.

A robust and highly selective method for the determination of this compound in mainstream cigarette smoke has been developed using isotope dilution gas chromatography-tandem mass spectrometry (ID-GC-MS/MS). This technique offers significant advantages in sensitivity and specificity, which is critical when analyzing a complex mixture like tobacco smoke. The methodology involves collecting the vapor phase of mainstream smoke in inert gas sampling bags. sci-hub.se An isotopically labeled internal standard, specifically deuterated this compound (this compound-d6), is introduced to account for any matrix effects and losses during sample handling and aging. sci-hub.se

The sample is then extracted with hexanes and undergoes a purification and concentration step using solid-phase extraction (SPE) with a normal phase silica (B1680970) adsorbent. sci-hub.se The final analysis by GC-MS/MS provides a high degree of selectivity and signal enhancement, reducing chromatographic interferences. sci-hub.se This method is sensitive enough to detect this compound concentrations in the nanogram range, with a method limit of detection of 19 ng per cigarette. sci-hub.semarquette.edu In a study of 15 different cigarette products, the levels of this compound in machine-generated mainstream smoke ranged from 98.3 to 363 ng per cigarette under the Health Canada Intense smoking regimen. sci-hub.semarquette.edu

Table 1: Performance Characteristics of the ID-GC-MS/MS Method for this compound Analysis

ParameterValueReference
Limit of Detection19 ng/cigarette sci-hub.semarquette.edu
Relative Standard Deviation (Product Variability)5.4% to 15.7% sci-hub.semarquette.edu
Relative Standard Deviation (Quality Control)9.49% and 14.9% sci-hub.se
Measured Concentration Range98.3 to 363 ng/cigarette sci-hub.semarquette.edu

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) is an emerging technique for the analysis of volatile organic compounds in complex mixtures. While specific studies focusing solely on this compound are not extensively detailed, its application in analyzing the composition of aroma compounds in tobacco provides a strong basis for its potential use in detecting this compound. marquette.edu GC-IMS offers rapid analysis and provides a two-dimensional separation based on both gas chromatographic retention time and ion mobility, which can be highly effective for resolving components in complex samples like tobacco smoke. marquette.edu This technique has been successfully used to differentiate tobacco samples from different origins by creating unique fingerprint spectra of their volatile compounds. marquette.edu Given that this compound is a volatile component of tobacco smoke, GC-IMS represents a promising tool for its future analysis, potentially offering a faster and more field-portable analytical solution. marquette.eduresearchgate.net

Effective sampling is a critical prerequisite for the accurate analysis of airborne this compound. Adsorbent-based sampling methods are widely employed to trap and concentrate this compound from air samples before instrumental analysis. rsc.orgnih.gov In the context of analyzing this compound in tobacco smoke, a solid-phase extraction (SPE) step utilizing a bare silica cartridge serves the dual purpose of sample cleanup and concentration. sci-hub.se The vapor fraction of mainstream cigarette smoke is collected in inert polyvinyl fluoride (B91410) (Tedlar) gas sampling bags and then passed through the adsorbent material. sci-hub.se The trapped this compound is subsequently eluted using a solvent, such as 100% dichloromethane, before being analyzed by techniques like GC-MS/MS. sci-hub.se This adsorbent-based sampling approach is integral to achieving the low detection limits required for quantifying this compound in such complex matrices. sci-hub.se

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. These models are increasingly important in toxicology and regulatory assessment.

For nitroalkanes, including this compound, QSAR models have been developed to predict their mutagenicity and carcinogenicity. sci-hub.sebohrium.com A significant finding from these studies is the correlation between the ease of reduction of the nitro group and the mutagenic potential of nitroarenes, a principle that can be extended to nitroalkanes. bohrium.com The hypothesis is that the metabolic reduction of the nitro functional group is a necessary step for the expression of mutagenicity. bohrium.com

QSAR models have been used to evaluate the carcinogenic potential of short-chain nitroalkanes. For instance, some models predict that 1-nitropropane (B105015) and its structural relatives, which would include this compound, are "plausible" carcinogens based on their structural similarity to other aliphatic nitro compounds. sci-hub.se However, it is also noted that such predictions need to be supported by empirical evidence, as some models may not fully account for the specific biological mechanisms. sci-hub.se The toxicity of derivatives such as 2-chloro-2-nitropropane (B1596036) has also been assessed using QSAR, with predictions of potential skin sensitization. haz-map.com These computational tools are valuable for screening and prioritizing chemicals for further toxicological testing. marquette.eduijert.org

Investigation of this compound Derivatives in Novel Applications

Research into the derivatives of this compound is uncovering novel applications in various fields of chemistry. The reactivity of the nitro group and the adjacent carbon atom allows for the synthesis of a diverse range of functionalized molecules.

A notable emerging application is in the field of materials science, specifically in the development of new dyes. A green electrochemical method has been reported for the synthesis of a new this compound derivative based on mefenamic acid. researchgate.net In this process, the this compound acts as a nucleophile, attacking an oxidized intermediate of mefenamic acid to form 2-((3,2-dimethyl-6-(this compound-2-yl)phenyl)amino)benzoic acid. researchgate.net This novel compound has been investigated for its properties as a textile acid dye, demonstrating potential for use in the dyeing industry. researchgate.net

In the realm of asymmetric synthesis, chiral derivatives incorporating the this compound moiety are being explored as catalysts. For example, new chiral monoaza-15-crown-5 lariat (B8276320) ethers have been synthesized. researchgate.net These molecules have shown significant effectiveness as phase transfer catalysts in the Michael addition of this compound to substituted chalcones, achieving high enantiomeric excess. researchgate.net This highlights the potential of this compound derivatives in facilitating stereoselective chemical transformations. Furthermore, the reaction of the sodium salt of this compound with benzyl (B1604629) halides has been utilized as a general method for the synthesis of substituted benzaldehydes. acs.org The deprotonated form of this compound (a nitronate) can also be used in double functionalization reactions with electrophilic reagents, opening pathways to complex molecular frameworks. researchgate.net

Role in Complex Chemical Systems (e.g., Tobacco Smoke Composition)

This compound is a recognized constituent of complex chemical systems, most notably tobacco smoke. bohrium.comnih.govmdpi.com It is formed during the combustion of nitrogen-rich organic materials like tobacco. ijert.org Its presence in mainstream cigarette smoke has been confirmed and quantified, with concentrations typically in the microgram per cigarette range. mdpi.com Specifically, the amount in the mainstream smoke of a single unfiltered cigarette is reported to be approximately 1.1-1.2 µg. mdpi.com

The analysis of this compound in tobacco smoke is challenging due to the highly complex matrix, which contains thousands of other chemical compounds. bohrium.com This necessitates the use of highly selective and sensitive analytical techniques, such as the previously mentioned ID-GC-MS/MS, to accurately quantify its levels. sci-hub.se The presence of this compound in tobacco smoke is of interest to researchers and regulatory bodies due to its toxicological profile. bohrium.comnih.gov Understanding the factors that influence its formation during tobacco combustion and its concentration in the smoke is an active area of research.

Biotechnological Applications of this compound-Transforming Enzymes

The enzymatic transformation of this compound is a burgeoning field of research with significant potential for biotechnological applications, particularly in bioremediation and industrial biocatalysis. Scientists are increasingly exploring enzymes capable of degrading or modifying this compound, offering environmentally sustainable solutions for its removal from contaminated sites.

A notable advancement in this area is the identification and characterization of nitroalkane-oxidizing enzymes (NOEs) from thermophilic organisms. For instance, research on the thermophilic facultative anaerobic strain Geobacillus thermoglucosidasius W-2 has revealed its ability to degrade nitroalkanes, including this compound, under both aerobic and anaerobic conditions. nih.gov Bioinformatic analysis of the W-2 genome led to the identification of three putative NOE genes. The resulting proteins—Gt2929, Gt1378, and Gt1208—exhibited optimal activity at high temperatures (70°C, 70°C, and 80°C, respectively). nih.gov

One of these enzymes, Gt2929, demonstrated remarkable degradation capability for nitronates under aerobic conditions, along with excellent pH stability and tolerance to metal ions. nih.gov Interestingly, under anaerobic conditions, another enzyme, Gt1378, retained high activity against this compound. nih.gov This discovery of thermophilic enzymes that function under different oxygen conditions provides a robust platform for developing biotechnological processes for industrial applications, where conditions can be harsh and variable. nih.gov

Beyond microbial sources, enzymes capable of oxidizing this compound have also been found in plants. Extracts from pea plants have shown the ability to oxidize this compound, although the enzyme exhibits high substrate specificity, with limited activity towards other nitro compounds like nitroethane and no activity towards nitromethane (B149229) or 1-nitropropane. The study of such plant-based enzymes could open avenues for phytoremediation strategies.

The broader field of microbial enzyme technology is rapidly advancing, driven by the demand for sustainable industrial processes. nih.gov Microbial biocatalysts are favored due to their rapid growth, ease of genetic manipulation, and diverse applications. nih.govmdpi.com The principles of directed evolution and rational redesign are being applied to improve the stability, activity, and specificity of existing enzymes, which could be applied to enhance the efficacy of this compound-transforming enzymes. mdpi.com

Table 1: Properties of Identified this compound-Transforming Enzymes from Geobacillus thermoglucosidasius W-2

EnzymeOptimal Temperature (°C)Functional ConditionKey Characteristics
Gt2929 70AerobicExcellent degradation capability, pH stability, and metal ion tolerance. nih.gov
Gt1378 70AnaerobicMaintains high activity for this compound and nitroethane. nih.gov
Gt1208 80Not specifiedHigh-temperature activity. nih.gov

Refined Computational Modeling for Predictive Toxicology and Reactivity

Computational modeling has become an indispensable tool in modern toxicology for predicting the potential adverse effects of chemicals, thereby reducing reliance on traditional animal testing. ser.nl For this compound, which is reasonably anticipated to be a human carcinogen based on animal studies, refined computational models are crucial for understanding its mechanisms of toxicity and predicting its reactivity. nih.gov

The genotoxicity and carcinogenicity of this compound are primary concerns. oecd.orgwho.int It is known to induce liver tumors in rats and is mutagenic in various in vitro and in vivo test systems. nih.govoecd.orgwho.int A key aspect of its toxicity is its metabolic activation. Research has shown that this compound is metabolized to a reactive nitric oxide (NO) species. nih.govcapes.gov.br This metabolic process, likely catalyzed by cytochrome P-450, involves its anionic tautomer, propane-2-nitronate, and is considered a critical step in its genotoxic mechanism. nih.govnih.gov

Refined computational models aim to integrate such mechanistic data to improve predictive accuracy. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. mdpi.comresearchgate.net While many QSAR studies focus on broader categories like nitroaromatic compounds, the principles are directly applicable to this compound. mdpi.comresearchgate.netnih.govmdpi.com These models use molecular descriptors—representing properties like hydrophobicity, electronic effects, and molecular size—to predict toxicological endpoints such as carcinogenicity and mutagenicity. mdpi.comresearchgate.net For this compound, descriptors would capture the features of the nitro group and the alkyl structure that influence its metabolic conversion to the toxic NO species.

Modern approaches are moving beyond traditional QSAR to more sophisticated methods, including the development of in silico toxicological protocols that consider multiple key characteristics of carcinogens. nih.gov These can include the chemical's ability to be electrophilic, to induce chronic inflammation, or to cause oxidative stress—a known consequence of this compound exposure. nih.gov Advanced platforms like ComptoxAI utilize graph-structured knowledge bases to integrate diverse data types—from chemical properties to biological assays—to answer complex toxicological questions and generate high-quality datasets for building predictive machine learning models. oecd.org

The goal of these refined models is to create a "toxicological fingerprint" for compounds like this compound. youtube.com By simulating its metabolic pathways and its interaction with biological macromolecules, these models can help to quantitatively predict dose-response relationships and extrapolate findings from in vitro assays or animal studies to human health risk assessment. ser.nlyoutube.com This provides a powerful, cost-effective tool to support regulatory decisions and guide the development of safer alternatives. researchgate.net

Q & A

Q. What techniques validate 2-NP’s environmental persistence in field studies?

  • Answer : Use stable isotope probing (SIP) with ¹³C-labeled 2-NP to track biodegradation in soil/water. Pair with metagenomics to identify microbial consortia involved in nitroreductase activity .

Controversies & Research Gaps

Q. Why are human epidemiological studies on 2-NP carcinogenicity lacking despite rodent data?

  • Answer : Occupational studies (e.g., IMC Corporation cohort) are confounded by mixed solvent exposures. Future studies should employ biomonitoring (e.g., urinary nitroalkane metabolites) and adjust for co-exposures using multivariate regression .

Q. How reliable are current TLVs for 2-NP given interspecies metabolic differences?

  • Answer : ACGIH’s TLV (1 ppm) applies a 30× uncertainty factor due to data gaps. Refine risk assessments using human organotypic models (e.g., lung-on-a-chip) to replace default extrapolation assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.